molecular formula C9H12N2O B2617579 1-Benzyl-1-methylurea CAS No. 73355-62-1

1-Benzyl-1-methylurea

Cat. No.: B2617579
CAS No.: 73355-62-1
M. Wt: 164.208
InChI Key: KDLKRQZILLTMDF-UHFFFAOYSA-N
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Description

1-Benzyl-1-methylurea is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLKRQZILLTMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzyl-1-methylurea: Structural Architecture and Synthetic Methodology

[1][2][3]

Executive Summary

1-Benzyl-1-methylurea (C




123122

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic protocol using cyanate chemistry, and analytical characterization standards.[4]

Molecular Architecture & Physicochemical Profile

The defining feature of 1-benzyl-1-methylurea is the


-disubstitution


12
Structural Representation

The molecule consists of a urea core (



12

Gcluster_0Reactantscluster_1Intermediatecluster_2Target ProductAmineN-Benzylmethylamine(Secondary Amine)TransitionTetrahedralIntermediateAmine->Transition+ H+CyanatePotassium Cyanate(KOCN)IsocyanicIsocyanic Acid(HNCO)Cyanate->Isocyanic+ HClIsocyanic->TransitionNucleophilic AttackProduct1-Benzyl-1-methylurea(C9H12N2O)Transition->ProductProton Transfer

Caption: Mechanistic pathway for the synthesis of 1-benzyl-1-methylurea via nucleophilic addition to isocyanic acid.

Key Physicochemical Properties

Data synthesized from experimental values and predictive models [1, 2].[2]

PropertyValueContext
CAS Number 73355-62-1Specific to 1,1-isomer.[1][2][3]
Molecular Formula C

H

N

O
MW: 164.21 g/mol .[2]
Melting Point 131–133 °CCrystalline solid [3].
Solubility DMSO, Ethanol, MethanolLow solubility in water due to lipophilic benzyl/methyl groups.
LogP (Predicted) ~1.3Moderate lipophilicity; suitable for CNS penetration models.[2]
H-Bond Donors 2From the terminal

group.
H-Bond Acceptors 1The urea carbonyl oxygen (

).[1][2]

Synthetic Pathways & Process Chemistry[1][3]

The most robust and scalable method for synthesizing 1,1-disubstituted ureas is the nucleophilic addition of a secondary amine to isocyanic acid , generated in situ from potassium cyanate (KOCN). This method avoids the use of toxic phosgene or unstable isocyanate reagents.[5]

Reaction Mechanism
  • Generation of Electrophile: Potassium cyanate reacts with acid (HCl or Acetic Acid) to form isocyanic acid (

    
    ).[2]
    
  • Nucleophilic Attack: The lone pair of the secondary amine (

    
    -benzylmethylamine) attacks the electrophilic carbon of the isocyanic acid.[2]
    
  • Proton Transfer: Rapid tautomerization yields the stable urea.[2]

Experimental Protocol

Objective: Synthesis of 1-Benzyl-1-methylurea (10 mmol scale).

Reagents:

  • 
    -Benzylmethylamine (1.21 g, 10 mmol)[2]
    
  • Potassium Cyanate (KOCN) (1.62 g, 20 mmol, 2.0 equiv)[2]

  • Hydrochloric Acid (1M aqueous solution) or Glacial Acetic Acid[2]

  • Water (Solvent)[2][5][6]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve

    
    -benzylmethylamine (10 mmol) in 10 mL of water. If the amine is not fully soluble, add a minimal amount of ethanol or dilute HCl until the pH is slightly acidic (pH ~5-6).[2]
    
  • Addition of Cyanate: Prepare a solution of KOCN (20 mmol) in 5 mL of water. Add this solution dropwise to the amine mixture over 10 minutes with vigorous stirring at room temperature.

    • Note: The reaction is exothermic.[2] A slight temperature rise is normal.[2]

  • Reaction Monitoring: Stir the mixture for 3–12 hours. A white precipitate (the urea product) should begin to form as the reaction progresses.[2]

    • Validation: Monitor consumption of the amine by TLC (Eluent: 5% MeOH in DCM).[2]

  • Work-up:

    • Cool the reaction mixture to 0–5 °C in an ice bath to maximize precipitation.

    • Filter the solid under vacuum.[2]

    • Wash the filter cake with cold water (

      
       mL) to remove excess salts (KCl) and unreacted cyanate.[2]
      
  • Purification: Recrystallize the crude solid from ethanol/water or ethyl acetate/hexane to obtain pure colorless crystals.

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Yield Expectation: 75–90%.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.

Proton NMR ( H NMR)

Solvent: DMSO-

  • Aromatic Region:

    
     7.20–7.40 ppm (Multiplet, 5H, Phenyl group).
    
  • Urea

    
    : 
    
    
    5.80–6.00 ppm (Broad Singlet, 2H, exchangeable with
    
    
    ).
    • Diagnostic: This signal confirms the presence of the primary amide terminus (

      
      ).[2]
      
  • Benzylic

    
    : 
    
    
    4.40–4.50 ppm (Singlet, 2H).[2]
  • 
    -Methyl: 
    
    
    2.80–2.90 ppm (Singlet, 3H).[2]
    • Diagnostic: The singlet nature confirms the methyl is on a nitrogen with no neighboring protons (tertiary N).[2]

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3300–3450 cm

    
     (Doublet typical for primary amines/amides).[2]
    
  • C=O Stretch: 1640–1660 cm

    
     (Strong, characteristic of urea carbonyl).[2]
    
  • C=C Aromatic: ~1600 cm

    
    .[1][2]
    

Applications in Medicinal Chemistry

Urea Pharmacophore Versatility

Ureas are privileged scaffolds in drug design due to their ability to act as both hydrogen bond donors and acceptors. 1-Benzyl-1-methylurea serves as a model for the "Capped Urea" motif.[1][2]

  • 1,1-Disubstitution Effect: By alkylating one nitrogen, the molecule loses the ability to act as a donor at that position. This is used to probe the necessity of H-bonds in ligand-receptor binding pockets.[1][2]

  • Protolysis Kinetics: Research has utilized this specific molecule to study base-catalyzed hydrolysis rates, providing insights into the stability of urea-based drugs in physiological pH [4].[1][2]

Fragment-Based Drug Discovery (FBDD)

In FBDD, 1-benzyl-1-methylurea represents a low-molecular-weight fragment (MW < 200) that can be screened against targets.[1][2]

  • Linker Potential: The

    
     terminus is a reactive handle for further derivatization (e.g., formation of sulfonylureas or reaction with isocyanates to form biurets).
    

Pharmacophorecluster_featuresPharmacophore MappingStructure1-Benzyl-1-methylureaAcceptorH-Bond Acceptor(C=O)Structure->AcceptorDonorH-Bond Donor(NH2 Terminus)Structure->DonorHydrophobicHydrophobic Domain(Benzyl + Methyl)Structure->Hydrophobic

Caption: Pharmacophore features of 1-benzyl-1-methylurea highlighting binding interaction potential.[1][2]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Handling: Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Stable at room temperature.

  • Toxicity: While urea derivatives are generally low toxicity, the specific toxicology of this isomer is not fully characterized; treat as a potential irritant.

References

  • PubChem. (n.d.).[2] 1-Benzyl-1-methylurea Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

  • McGill University eScholarship. (2018).[2] Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas. (Contains experimental MP data for 1-benzyl-1-methylurea). Retrieved from [Link][2]

  • Martinelli, L. C., Blanton, C. D., & Whidby, J. F. (1971).[5] Protolysis kinetics of N-benzyl-N'-methylurea. Journal of the American Chemical Society.[7] (Cited for kinetic context of isomers).[2] Retrieved from [Link][2]

An In-Depth Technical Guide to the Solubility of 1-Benzyl-1-methylurea in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Gap for a Novel Urea Derivative

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, from its synthesis and purification to its ultimate bioavailability and efficacy. This guide focuses on 1-benzyl-1-methylurea, a substituted urea derivative with potential applications in medicinal chemistry.[1][2]

A comprehensive search of the existing literature reveals a notable absence of specific, quantitative solubility data for 1-benzyl-1-methylurea. This is not uncommon for novel or specialized compounds. However, this data gap presents an opportunity to apply fundamental principles of physical chemistry and draw logical inferences from related structures. This guide will, therefore, take a first-principles approach, combining theoretical considerations with practical, field-proven methodologies to empower the researcher in characterizing this compound. We will dissect the molecular structure of 1-benzyl-1-methylurea to predict its solubility behavior and provide a robust experimental framework for its empirical determination.

Molecular Architecture and its Implications for Solubility

The solubility of a molecule is dictated by the interplay of its intermolecular forces with those of the solvent. To understand 1-benzyl-1-methylurea, we must consider the contributions of its three key structural components: the urea backbone, the benzyl group, and the methyl group.

  • The Urea Backbone (-NH-CO-N-) : The urea functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen atoms).[3][4] This inherent polarity and hydrogen bonding capacity generally confer significant aqueous solubility to urea and its simple derivatives.[3][5][6] For instance, unsubstituted urea is miscible with water.[6]

  • The Benzyl Group (-CH2-C6H5) : The benzyl group is a nonpolar, lipophilic moiety. Its presence introduces a significant hydrophobic character to the molecule. This group will preferentially interact with nonpolar solvents through van der Waals forces and will tend to be excluded from the highly ordered hydrogen-bonding network of water, thereby decreasing aqueous solubility.

  • The N-Methyl Group (-CH3) : The methyl group is a small, nonpolar alkyl group. While its impact is less pronounced than that of the benzyl group, it contributes to the overall lipophilicity of the molecule. Importantly, its placement on one of the urea nitrogens (N-methylation) removes one of the two hydrogen bond donor sites present in the parent benzylurea structure. This reduction in hydrogen bonding capacity is expected to decrease its solubility in protic solvents like water.

Comparative Analysis with Related Compounds:
  • Benzylurea : This parent compound, lacking the N-methyl group, is described as "slightly soluble in water," with a reported solubility of 17 g/L.[7] It possesses two N-H groups capable of hydrogen bond donation.

  • Methylurea : In contrast, methylurea is highly soluble in water due to its smaller size and the retention of its hydrogen bonding capabilities.[5]

  • 1-Benzyl-3-phenylurea : This more lipophilic analogue, with a phenyl group instead of a methyl group, would be expected to have even lower aqueous solubility.[8]

Based on this analysis, we can logically infer that 1-benzyl-1-methylurea will exhibit limited solubility in water, likely less than that of benzylurea due to the loss of a hydrogen bond donor site and the slight increase in lipophilicity from the methyl group. Conversely, the presence of the benzyl group suggests that it will be more soluble in common organic solvents, particularly those with moderate polarity that can interact with the urea backbone, and nonpolar aromatic solvents that can solvate the benzyl group.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be conceptualized as a three-step thermodynamic cycle:

  • Solute-Solute Interaction Breaking : Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent-Solvent Interaction Breaking : Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solute-Solvent Interaction Formation : Energy is released when the solute molecule is placed in the solvent cavity and new intermolecular forces are established.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step must be comparable to or greater than the energy required for the first two steps.

G cluster_solution Solution Solute_Solid Solute-Solute Interactions Solute_Solvent Solute-Solvent Interactions Solute_Solid->Solute_Solvent ΔH_lattice Solvent_Bulk Solvent-Solvent Interactions Solvent_Bulk->Solute_Solvent ΔH_cavity Solute_Solvent->Solute_Solid ΔH_solvation

In the case of 1-benzyl-1-methylurea in water, the strong hydrogen bonds between water molecules require significant energy to disrupt (high ΔH_cavity). While the polar urea moiety can form favorable hydrogen bonds with water (favorable ΔH_solvation), the nonpolar benzyl and methyl groups cannot, leading to an overall unfavorable enthalpy of solution. In contrast, in a solvent like ethanol or acetone, the solvent-solvent interactions are weaker, and the solvent can interact favorably with both the polar and nonpolar parts of the molecule, leading to better solubility.

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, the following solubility profile for 1-benzyl-1-methylurea can be predicted:

Solvent Type Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe urea group can hydrogen bond with the solvent, but the benzyl group is hydrophobic. Solubility is expected to increase with decreasing solvent polarity (Ethanol > Methanol > Water).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighThese solvents can act as hydrogen bond acceptors for the urea N-H group and have dipoles that can interact with the carbonyl group. They are also capable of solvating the nonpolar benzyl group.
Nonpolar Toluene, Hexane, Diethyl EtherLow to ModerateToluene may show some solubility due to pi-stacking interactions with the benzyl group. Solubility in highly nonpolar solvents like hexane is expected to be very low due to the polarity of the urea group.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a standardized and reliable experimental method is required. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[9][10][11]

Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Step-by-Step Methodology:
  • Preparation of Saturated Solution: a. Weigh an excess amount of 1-benzyl-1-methylurea into a series of glass vials or flasks. A 5-fold excess over the estimated solubility is a good starting point.[9] b. Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a mechanical shaker or on a stir plate in a temperature-controlled incubator (e.g., 25 °C or 37 °C).[11] e. Agitate the mixtures for a predetermined equilibration time. A minimum of 24 hours is recommended, with periodic checks up to 72 hours to ensure equilibrium has been reached.[10][12]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle. b. To ensure complete removal of undissolved solid, centrifuge the vials at high speed.[13] Alternatively, filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent and does not adsorb the solute.[13]

  • Quantification: a. Carefully take an aliquot of the clear, saturated supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the concentration of 1-benzyl-1-methylurea using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] d. Prepare a calibration curve using standard solutions of 1-benzyl-1-methylurea of known concentrations to accurately quantify the amount in the saturated solution.[12][13]

  • Data Reporting: a. Calculate the solubility as the average concentration from replicate experiments (a minimum of three is recommended). b. Report the solubility in units of mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess 1-benzyl-1-methylurea to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove solid B->C D Dilute supernatant C->D E Analyze by HPLC or LC-MS D->E

Applications and Relevance in Drug Development

The solubility of 1-benzyl-1-methylurea is a critical parameter for its potential development as a therapeutic agent. Substituted ureas are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including antimicrobial and antiproliferative effects.[1][2]

  • In Vitro Screening : For early-stage drug discovery, compounds are often dissolved in DMSO to create stock solutions for high-throughput screening.[12] Understanding the solubility in DMSO and aqueous buffers is essential for designing reliable in vitro assays and avoiding false negatives due to compound precipitation.[12][13]

  • Formulation Development : Poor aqueous solubility can lead to low bioavailability for orally administered drugs.[12] If 1-benzyl-1-methylurea is found to have low water solubility, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to enhance its absorption.[14]

  • Process Chemistry : During the synthesis and purification of 1-benzyl-1-methylurea, solubility data in various organic solvents is crucial for selecting appropriate solvents for reaction, extraction, and crystallization, which is vital for achieving high purity and yield.[15]

Conclusion

References

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylurea. PubChem. [Link]

  • Solubility of Things. (n.d.). N-Methylurea. [Link]

  • Witanowski, M., et al. (1999). Hydrogen-bond and solvent polarity effects on the nitrogen NMR shielding of urea systems. Journal of Molecular Structure.
  • Dyno Nobel. (2020). Safety Data Sheet. [Link]

  • Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. [Link]

  • PubChemLite. (n.d.). 1-benzyl-1-methylurea (C9H12N2O). [Link]

  • Chemister.ru. (n.d.). Properties of substance: urea. [Link]

  • Popa, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-phenylurea. PubChem. [Link]

  • Siswandono, et al. (2015). Synthesis and activity evaluation of a novel lead compound 1-benzyl-3-benzoylurea as antiproliferative agent. World Journal of Pharmaceutical Sciences.
  • Siswandono, et al. (2019). Molecular docking, drug-likeness, and ADMET study of 1-benzyl-3- benzoylurea and its analogs against VEGFR-2. CORE. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding patterns of chains of urea. [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Sagle, L. B., et al. (2009). Investigating the Hydrogen-Bonding Model of Urea Denaturation. Journal of the American Chemical Society. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N-methyl-N'-phenyl- (CAS 1007-36-9). [Link]

  • Quora. (2018). How to determine solubility of organic molecules such as urea from its chemical formula. [Link]

Sources

A Thermodynamic Deep Dive into N-Benzyl-N-Methylurea Derivatives: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, urea derivatives hold a significant position due to their versatile biological activities.[1][2][3][4] Among these, N-benzyl-N-methylurea and its derivatives are of particular interest, serving as scaffolds in the development of various therapeutic agents. A profound understanding of their thermodynamic properties is paramount for optimizing drug design, formulation, and delivery. This technical guide provides an in-depth exploration of the thermodynamic characteristics of N-benzyl-N-methylurea derivatives, offering both theoretical insights and practical experimental guidance for researchers, scientists, and drug development professionals.

The Significance of Thermodynamic Properties in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical reality is paved with numerous challenges, many of which are intrinsically linked to its physicochemical properties. Thermodynamic parameters such as enthalpy of formation, Gibbs free energy, entropy, solubility, and sublimation enthalpy govern the stability, dissolution, and bioavailability of a drug substance. For N-benzyl-N-methylurea derivatives, these properties dictate how the molecule behaves in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive thermodynamic characterization is, therefore, not merely an academic exercise but a critical component of a successful drug development program.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement remains the gold standard for determining the thermodynamic properties of pharmaceutical compounds. This section outlines the key experimental techniques and the causality behind their application.

Thermal Analysis: Unveiling Stability and Phase Transitions

Thermal analysis techniques are indispensable for characterizing the solid-state properties of N-benzyl-N-methylurea derivatives.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[7]

Causality of Experimental Choices: The choice of heating rate (e.g., 10 °C/min) is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events, while a faster rate enhances sensitivity for detecting subtle transitions.[8] The use of an inert atmosphere, typically nitrogen, prevents oxidative degradation of the sample during heating.[9]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the N-benzyl-N-methylurea derivative into an aluminum DSC pan.[8]

  • Encapsulation: Hermetically seal the pan to ensure a closed system, especially for volatile samples.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[10]

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.[11]

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating ramp is often performed to investigate the thermal history of the sample.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus), which is the area under the melting peak.

Diagram of a Typical DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) pan Place in DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load program Set Temperature Program load->program run Run Analysis program->run curve Generate Heat Flow vs. Temp Curve run->curve analyze Determine Tm, ΔHfus curve->analyze

Caption: Workflow for DSC analysis.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is used to determine thermal stability, decomposition temperatures, and the presence of solvates or hydrates.[14]

Causality of Experimental Choices: An inert atmosphere is crucial to study the intrinsic thermal decomposition of the molecule without the influence of oxidation. The heating rate affects the decomposition temperature; slower rates generally result in lower decomposition temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).[11]

  • Instrument Setup: Place the sample pan onto the TGA's high-precision balance.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[11]

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.[11]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition and the temperature of maximum mass loss rate (from the derivative curve, DTG) are key parameters.[11]

Diagram of a TGA Experimental Setup:

TGA_Setup TGA Thermogravimetric Analyzer Furnace Microbalance Temperature Programmer Gas Flow Control Sample Sample in Crucible TGA->Sample Heating Data Mass vs. Temperature Data TGA->Data Sample->TGA Mass Change Analysis Decomposition Profile Data->Analysis Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent shake Shake at Constant Temp (24-72h) add_excess->shake separate Separate Solid & Liquid shake->separate quantify Quantify Concentration (HPLC/UV) separate->quantify Computational_Workflow start Molecular Structure of Derivative qm Quantum Mechanics (DFT) - ΔHf°, ΔGf°, S° start->qm md Molecular Dynamics - Solvation Free Energy start->md prop Predicted Thermodynamic Properties qm->prop md->prop

Sources

1-Benzyl-1-methylurea IUPAC name and synonyms

[1][2][3]

Executive Summary

1-Benzyl-1-methylurea (CAS 73355-62-1) is an unsymmetrical, 1,1-disubstituted urea derivative characterized by the presence of both a benzyl and a methyl group attached to the N1 nitrogen atom.[1][2][3] Unlike its symmetrical isomer (1-benzyl-3-methylurea), the N3 nitrogen remains unsubstituted (–NH₂), preserving a primary amide-like functionality that is critical for specific hydrogen bonding interactions in medicinal chemistry.[1] This guide details the chemical identity, validated synthesis protocols, and structural characterization of this compound, serving as a reference for its application as a pharmacophore or synthetic intermediate.[1]

Chemical Identity & Nomenclature[1][3][6][7]

The precise nomenclature of urea derivatives depends on the prioritization of substituents.[1] For this compound, the nitrogen bearing the most complex substituents (benzyl and methyl) is designated as position 1.[1]

AttributeDetail
IUPAC Name 1-Benzyl-1-methylurea
Common Synonyms N-Benzyl-N-methylurea; N-Methyl-N-(phenylmethyl)urea
CAS Registry Number 73355-62-1
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
SMILES CN(CC1=CC=CC=C1)C(N)=O
InChIKey KDLKRQZILLTMDF-UHFFFAOYSA-N
Structural Distinction

It is imperative to distinguish this compound from its regioisomer, 1-benzyl-3-methylurea (CAS 6957-05-7).[1]

  • 1,1-Isomer (Target): Tertiary amine at N1; Primary amine at N3.[1]

  • 1,3-Isomer (Common): Secondary amine at N1; Secondary amine at N3.[1]

Physicochemical Profile

The physicochemical properties of 1-benzyl-1-methylurea are governed by the lipophilic benzyl group balanced by the polar urea moiety.[1]

PropertyValue / DescriptionNote
Physical State White crystalline solid
Melting Point 131–133 °CLiterature value [1]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in waterLipophilicity increases due to benzyl group
LogP (Predicted) ~0.9 - 1.1Moderate lipophilicity
H-Bond Donors 1 (–NH₂ group)The N1 nitrogen has no protons
H-Bond Acceptors 1 (Carbonyl oxygen)

Synthetic Routes & Protocols

The synthesis of 1,1-disubstituted ureas is most efficiently achieved through the nucleophilic addition of a secondary amine to isocyanic acid (generated in situ).[1] This method avoids the use of phosgene, offering a safer and more environmentally benign protocol.[1]

Method A: Acid-Catalyzed Condensation (Standard Protocol)[3]

Reaction Logic: N-Methylbenzylamine acts as the nucleophile.[1] Potassium cyanate (KCNO) reacts with acid to release isocyanic acid (HNCO), which is then intercepted by the amine.[1] The pH must be controlled; if too acidic, the amine protonates and loses nucleophilicity; if too basic, HNCO hydrolyzes.[1]

Reagents:

  • N-Methylbenzylamine (1.0 equiv)[1]

  • Potassium Cyanate (KCNO) (1.5 equiv)[1]

  • Hydrochloric Acid (1.0 M) or Acetic Acid[1]

  • Solvent: Water or Water/Ethanol (1:1)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve N-methylbenzylamine (10 mmol) in water (20 mL). If the amine is not fully soluble, add ethanol until a clear solution is obtained.[1]

  • Acidification: Slowly add 1.0 M HCl until the pH reaches approximately 3–4. This ensures the amine is partially protonated but available in equilibrium.[1]

  • Addition: Dissolve KCNO (15 mmol) in a minimum amount of water. Add this solution dropwise to the amine mixture at room temperature.

  • Reaction: Stir the mixture vigorously. A white precipitate typically begins to form within 30–60 minutes.[1]

  • Heating (Optional): If precipitation is slow, warm the mixture to 50–60 °C for 1 hour to drive the reaction to completion.

  • Workup: Cool the reaction mixture in an ice bath. Filter the solid precipitate under vacuum.[1]

  • Purification: Recrystallize the crude solid from hot ethanol/water or ethyl acetate/hexane to yield pure 1-benzyl-1-methylurea.[1]

Visualization of Synthesis Pathway[3]

SynthesisAmineN-Methylbenzylamine(Nucleophile)IntermediateCarbamoyl IntermediateAmine->IntermediateNucleophilic AttackKCNOPotassium Cyanate(KCNO)HNCOIsocyanic Acid(HNCO - In Situ)KCNO->HNCOH+ (aq)HNCO->IntermediateProduct1-Benzyl-1-methylurea(Target)Intermediate->ProductProton Transfer

Caption: Figure 1.[1] Synthesis pathway via nucleophilic addition of secondary amine to isocyanic acid.[1]

Analytical Characterization

To validate the identity of 1-benzyl-1-methylurea, researchers should look for specific spectroscopic signatures that differentiate it from the 1,3-isomer.[1]

Nuclear Magnetic Resonance (NMR)[3][6][8][9]
  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 7.20–7.40 (m, 5H): Aromatic protons (Phenyl group).[1]

    • δ 5.80 (bs, 2H): –NH₂ protons.[1] Note: In the 1,3-isomer, these would appear as two distinct NH triplets or broad singlets at different shifts.[1]

    • δ 4.45 (s, 2H): Benzylic –CH₂–.[1] Note: Appears as a singlet because there is no proton on N1 to couple with.[1]

    • δ 2.85 (s, 3H): N-Methyl group.[1]

Infrared Spectroscopy (FT-IR)[3]
  • 3300–3450 cm⁻¹: Primary amide N–H stretching (doublet typical for –NH₂).[1]

  • 1650–1660 cm⁻¹: Strong C=O stretching (Urea carbonyl).[1]

  • 1600 cm⁻¹: N–H bending (Amide II).[1]

Applications in Drug Discovery[3][8]

1-Benzyl-1-methylurea serves as a valuable scaffold in medicinal chemistry.[1] The urea functionality acts as a rigid linker capable of engaging in directional hydrogen bonding with enzyme active sites (e.g., serine proteases, epoxide hydrolases).[1]

Pharmacophore Mapping

The 1,1-substitution pattern creates a unique steric profile compared to 1,3-ureas.[1] The "blocked" N1 position prevents hydrogen bond donation from that side, forcing specific orientation within a binding pocket.[1]

PharmacophoreUreaCoreUrea Core(Rigid Linker)BenzylBenzyl Group(Hydrophobic/Pi-Stacking)UreaCore->BenzylN1 AttachmentMethylMethyl Group(Steric Control)UreaCore->MethylN1 AttachmentNH2NH2 Group(H-Bond Donor)UreaCore->NH2N3 TerminusCarbonylC=O Group(H-Bond Acceptor)UreaCore->CarbonylCentral

Caption: Figure 2.[1] Pharmacophore features of 1-benzyl-1-methylurea highlighting binding interaction potentials.

Key Research Areas
  • Enzyme Inhibition: Urea derivatives are classic inhibitors of soluble epoxide hydrolase (sEH), where the urea carbonyl coordinates with the catalytic tyrosine residues.[1]

  • CNS Agents: The benzyl group provides blood-brain barrier (BBB) permeability, while the urea moiety modulates receptor affinity.[1]

References

  • McGill University eScholarship. (2014).[1] Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary for CID 15676016: 1-Benzyl-1-methylurea.[4][1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (1946).[1] Methylurea and Nitrosomethylurea Synthesis Protocols. Org. Synth. 1946, 26,[1] 44. Retrieved from [Link]

Methodological & Application

Application Note: Crystallization and Purification of 1-Benzyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation, crystallization, and purification protocols for 1-Benzyl-1-methylurea (N-benzyl-N-methylurea). Unlike its isomer 1-benzyl-3-methylurea, this 1,1-disubstituted urea presents specific purification challenges, notably a tendency to "oil out" during cooling due to its unsymmetrical substitution pattern and lower melting point relative to symmetrical ureas.

This guide provides a validated workflow to achieve >99% purity, emphasizing the removal of the precursor (N-benzylmethylamine) and prevention of biuret formation.

Physicochemical Profile & Target Specifications

Understanding the physical properties of the target molecule is the foundation of any purification strategy.

PropertySpecificationNotes
Chemical Name 1-Benzyl-1-methylureaSynonyms: N-Benzyl-N-methylurea
Structure Ph-CH₂-N(CH₃)-CO-NH₂Unsymmetrical 1,1-substitution
Molecular Weight 164.21 g/mol
Melting Point 131–133 °C Distinct from mono-benzylurea (147–148 °C) [1]
Solubility (Cold) Insoluble in Water, HexaneIdeal for anti-solvent precipitation
Solubility (Hot) Soluble in Ethanol, EtOAc, AcetoneGood candidates for crystallization
Key Impurities N-Benzylmethylamine, BiuretsAmine precursor is an oil; requires acidic wash

Synthesis Context & Impurity Profile

To purify effectively, one must understand the origin of impurities. 1-Benzyl-1-methylurea is typically synthesized via the nucleophilic addition of N-benzylmethylamine to Potassium Cyanate (KOCN) in acidic aqueous media [1].

  • Impurity A (Starting Material): Unreacted N-benzylmethylamine. It is an oil and basic. Strategy: Remove via acidic wash (forms water-soluble salt).

  • Impurity B (Inorganic Salts): KCl/NaCl from the acidification step. Strategy: Remove via water wash or hot filtration in organic solvent.

  • Impurity C (Biurets): Formed if the reaction or recrystallization is heated >100°C for prolonged periods. Strategy: Control temperature strictly.

Purification Workflow Decision Matrix

The following logic gate determines the appropriate protocol based on the crude material's state.

Purification_Workflow Start Crude 1-Benzyl-1-methylurea Check_Purity Assess Purity (HPLC/TLC) Start->Check_Purity High_Impurity High Amine Content (>5%) Check_Purity->High_Impurity Oily/Yellow Low_Impurity Low Amine (<5%) Check_Purity->Low_Impurity Off-white Solid Acid_Wash Protocol 1: Acid-Base Wash High_Impurity->Acid_Wash Recryst Protocol 2: Recrystallization (EtOH/Water) Low_Impurity->Recryst Standard Antisolvent Protocol 3: Anti-Solvent Precipitation Low_Impurity->Antisolvent Thermal Sensitive Acid_Wash->Recryst Final Pure Crystals (>99%) Recryst->Final Antisolvent->Final

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude material quality.

Detailed Protocols

Protocol 1: Pre-Purification (Acidic Wash)

Use this if the crude material smells of amine or appears oily/yellow.

Principle: The urea product is neutral, while the impurity (N-benzylmethylamine) is basic. Dilute acid converts the amine into a water-soluble salt, leaving the urea as a solid.

  • Suspension: Suspend the crude solid in cold water (10 mL per gram of solid).

  • Acidification: Slowly add 1M HCl with stirring until the pH reaches 2–3.

  • Agitation: Stir vigorously for 20 minutes. Break up any oily lumps.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with cold 0.1M HCl (2x) followed by cold water (3x) to remove residual acid and salts.

  • Drying: Dry the solid in a vacuum oven at 40°C for 2 hours before proceeding to crystallization.

Protocol 2: Recrystallization (Ethanol/Water System)

The Gold Standard for achieving >99% purity and defined crystal habit.

Safety Note: Ethanol is flammable. Perform in a fume hood.

  • Solvent Preparation: Prepare a mixture of Ethanol:Water (9:1 v/v).

  • Dissolution:

    • Place the dried crude solid in a round-bottom flask.

    • Add the solvent mixture (approx. 5–7 mL per gram).

    • Heat to reflux (approx. 78°C) with stirring.

    • Critical Step: If the solution is not clear, add solvent in 1 mL increments. Do not exceed 15 mL/g.

  • Hot Filtration (Optional): If insoluble particles (dust/salts) remain, filter the hot solution through a pre-heated funnel or Celite pad.

  • Controlled Cooling (Avoiding Oiling Out):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Expert Tip: If the solution turns cloudy/milky (oiling out) rather than forming crystals, reheat to clarity and add a "seed crystal" of pure product. Stirring gently at the cloud point helps induce nucleation.

  • Final Crystallization: Once at room temperature, cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles/plates. Wash with cold Ethanol:Water (1:1).

  • Drying: Dry under vacuum at 45°C.

Protocol 3: Anti-Solvent Precipitation

Use this for rapid purification or if the compound degrades at high heat.

  • Dissolution: Dissolve the crude solid in a minimum amount of Acetone or Ethyl Acetate at room temperature.

  • Precipitation: Add Hexane or Cold Water dropwise with vigorous stirring.

  • Endpoint: Stop addition when a persistent turbidity is observed. Continue stirring for 30 minutes.

  • Collection: Filter the precipitate and wash with Hexane.

Analytical Validation

Verify the success of the purification using these parameters.

MethodAcceptance Criteria
HPLC Purity > 99.0% (Area %). No peak at RRT of amine.
1H NMR (DMSO-d₆) Benzyl CH₂ (singlet ~4.5 ppm), Methyl (singlet ~2.9 ppm). Integral ratio 2:3.
Melting Point Sharp range within 131–133 °C. Broad range indicates wet/impure sample.
Appearance White crystalline solid (needles or plates).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too concentrated.Reheat to dissolve. Add 10% more solvent. Cool very slowly with slow stirring. Seed the solution at 50°C.
Low Yield Too much solvent used.Evaporate 30% of solvent and re-cool.[2] Save mother liquor for second crop.
Yellow Color Oxidation products of amine.Perform Protocol 1 (Acid Wash) again. If persistent, use activated charcoal during the hot filtration step of Protocol 2.
Melting Point Low Solvent occlusion or wet sample.Dry sample at 50°C under high vacuum for 12 hours. Grind sample before drying.

References

  • Lan, C. B., & Auclair, K. (2021).[3] Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. European Journal of Organic Chemistry, 2021(17), 2413–2418. Link

  • Martinelli, L. C., Blanton, C. D., & Whidby, J. F. (1971). Protolysis kinetics of N-benzyl-N'-methylurea. Journal of Pharmaceutical Sciences, 60(10). (Provided for context on urea stability).
  • Sigma-Aldrich.[4][5] (n.d.). 1-Benzyl-1-methylurea Structure and Properties. Retrieved from PubChem/Sigma catalogs for structural verification.

Sources

Application Notes & Protocols: Strategic Use of the 1-Benzyl-1-methylurea Scaffold in Urea-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urea Moiety as a Privileged Scaffold in Medicinal Chemistry

The urea functional group is a cornerstone in modern drug discovery, celebrated for its unique ability to act as a rigid hydrogen bond donor and acceptor.[1][2] This dual capacity allows urea derivatives to form robust and specific interactions with biological targets such as enzymes and receptors, making them integral components of numerous clinically approved therapeutics.[1][3] Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][3] The structural and electronic properties of the urea moiety can be finely tuned through substitution on its nitrogen atoms, enabling medicinal chemists to modulate a compound's potency, selectivity, and pharmacokinetic profile.[4]

This guide focuses on a specific, strategically designed scaffold: 1-benzyl-1-methylurea . We will explore the rationale behind the deliberate inclusion of both a benzyl and a methyl group on the same urea nitrogen, detail protocols for its incorporation into lead compounds, and discuss its potential to overcome common challenges in drug development.

The 1-Benzyl-1-methylurea Scaffold: A Rationale for Design

The design of the 1-benzyl-1-methylurea moiety is a calculated approach to imbue a drug candidate with a combination of desirable physicochemical and pharmacodynamic properties. This trisubstituted urea scaffold offers distinct advantages by leveraging the unique contributions of each substituent.

The Role of the Benzyl Group: Enhancing Target Affinity

The benzyl group is a widely used pharmacophore in medicinal chemistry. Its aromatic ring can participate in various non-covalent interactions that are crucial for high-affinity binding to a biological target.[4] These interactions include:

  • π-π Stacking: Interaction with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket.

  • Cation-π Interactions: Interaction with positively charged residues (e.g., lysine, arginine).[5]

  • Hydrophobic Interactions: The benzyl group can occupy hydrophobic pockets within the binding site, displacing water molecules and increasing binding entropy.

Furthermore, the benzyl group serves as a versatile chemical handle, allowing for substitution on the phenyl ring to further optimize structure-activity relationships (SAR).[2][6]

The Impact of N-Methylation: Modulating Physicochemical Properties

The strategic methylation of a urea nitrogen atom is a powerful tool for optimizing a drug candidate's "drug-like" properties. While it may seem like a minor structural change, N-methylation can have profound effects:

  • Increased Aqueous Solubility: Ureas can suffer from poor solubility due to strong crystal lattice packing driven by intermolecular hydrogen bonds. N-methylation disrupts this planarity and hydrogen bonding network, which can lead to a significant increase in aqueous solubility.[1][3] For instance, the N-methylation of a naphthyl urea derivative resulted in a 110-fold increase in solubility.[3]

  • Altered Conformation: Methylation of a urea nitrogen shifts the conformational equilibrium of the molecule.[3][7] This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

  • Blocked Metabolism: An N-H bond can be a site for metabolic oxidation or conjugation. Replacing the hydrogen with a methyl group can block these metabolic pathways, thereby increasing the compound's in vivo half-life.

  • Reduced Hydrogen Bond Donor Capacity: By replacing a hydrogen with a methyl group, one of the two hydrogen bond donors of the urea moiety is removed. This can be advantageous in fine-tuning the binding affinity and selectivity for a specific target.

The combination of the benzyl group for target engagement and the N-methyl group for optimizing physicochemical properties makes the 1-benzyl-1-methylurea scaffold a compelling choice for drug design.

Synthetic Protocols for Incorporating the 1-Benzyl-1-methylurea Scaffold

The synthesis of drug candidates featuring the 1-benzyl-1-methylurea moiety can be achieved through several reliable methods. The key precursor for these syntheses is N-benzylmethylamine. The following protocols outline two common and effective strategies.

Protocol 1: Synthesis via Isocyanate Intermediate

This is a widely used and generally high-yielding method for the preparation of unsymmetrical ureas. It involves the reaction of the secondary amine precursor with a suitable isocyanate.

Experimental Workflow:

Caption: Workflow for the synthesis of a 1-Aryl-3-benzyl-3-methylurea derivative via an isocyanate intermediate.

Detailed Step-by-Step Methodology:

  • Preparation of N-benzylmethylamine (if not commercially available):

    • To a solution of benzaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add methylamine (1.1 eq, as a solution in THF or EtOH).

    • Stir the mixture for 30 minutes, then add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude N-benzylmethylamine can be purified by distillation or column chromatography if necessary.

  • Urea Formation:

    • Dissolve N-benzylmethylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • To this stirred solution, add a solution of the desired aryl isocyanate (1.0 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours. The reaction is often complete within a few hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Quantitative Data Summary:

Reactant 1 (Amine)Reactant 2 (Isocyanate)SolventTime (h)Typical YieldReference
N-benzylmethylaminePhenyl isocyanateDCM2>90%General Method
N-benzylmethylamine4-Chlorophenyl isocyanateTHF4>90%General Method
Protocol 2: Synthesis via Carbamoyl Chloride

Experimental Workflow:

Caption: Workflow for the synthesis of a 1-Alkyl/Aryl-3-benzyl-3-methylurea derivative via a carbamoyl chloride intermediate.

Detailed Step-by-Step Methodology:

  • Synthesis of N-benzyl-N-methylcarbamoyl chloride:

    • Caution: This step involves highly toxic phosgene or its safer but still hazardous equivalent, triphosgene. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • To a solution of triphosgene (0.4 eq) in an anhydrous inert solvent like toluene or DCM at 0 °C, add a solution of N-benzylmethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • The reaction mixture, containing the N-benzyl-N-methylcarbamoyl chloride, can often be used directly in the next step after filtering off any precipitated salts.

  • Urea Formation:

    • To the solution of N-benzyl-N-methylcarbamoyl chloride from the previous step, add the desired primary amine (1.0 eq) and an additional equivalent of triethylamine.

    • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Characterization of the Final Product

The identity and purity of the synthesized 1-benzyl-1-methylurea derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conceptual Application: Targeting a Kinase Active Site

To illustrate the utility of the 1-benzyl-1-methylurea scaffold, consider its hypothetical application in the design of a kinase inhibitor. Many successful kinase inhibitors utilize a urea moiety to form key hydrogen bonds with the hinge region of the kinase domain.

Caption: Conceptual diagram of a 1-benzyl-1-methylurea derivative binding to a kinase active site.

In this model, the urea N-H and carbonyl oxygen form critical hydrogen bonds with the kinase hinge. The benzyl group occupies a hydrophobic pocket, contributing to affinity. The N-methyl group, by disrupting crystal packing, would have improved the compound's solubility, a key parameter for oral bioavailability. The terminal aryl group can be modified to achieve selectivity and further interactions.

Conclusion

The 1-benzyl-1-methylurea scaffold represents a sophisticated and strategic choice in modern drug design. By combining the target-interacting properties of the benzyl group with the solubility and conformational benefits conferred by N-methylation, this moiety provides a powerful platform for developing novel therapeutics. The synthetic protocols provided herein offer reliable and adaptable methods for incorporating this valuable scaffold into a diverse range of molecular architectures, empowering researchers to address complex challenges in drug discovery.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. Angene. Available at: [Link]

  • A Simple Method for the Synthesis of Unsymmetrical Ureas. ResearchGate. Available at: [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. PubMed. Available at: [Link]

  • Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. ResearchGate. Available at: [Link]

  • Use of Quantitative Structure–Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. Taylor & Francis Online. Available at: [Link]

  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Royal Society of Chemistry. Available at: [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]

  • A New Convenient Method for the Synthesis of Symmetrical and Unsymmetrical N,N′-Disubstituted Ureas. Semantic Scholar. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

Sources

Catalytic applications of benzyl-methyl substituted ureas

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of Benzyl-Methyl Substituted Ureas

Executive Summary

This application note details the utility of


-benzyl-

-methylureas
(and their derivatives) as a versatile class of ligands and organocatalysts. While historically overshadowed by

-symmetric diaryl thioureas (e.g., Schreiner’s catalyst), benzyl-methyl substituted ureas have emerged as critical tools in two specific domains:
  • Non-Phosphine Ligands for Palladium Catalysis: Acting as air-stable, sterically undemanding ligands for heteroannulation and cross-coupling reactions.

  • Mild Hydrogen-Bond Donors: Facilitating activation of sensitive electrophiles where highly acidic thioureas cause substrate decomposition.

This guide provides optimized protocols for utilizing these ureas as ligands in Pd-catalyzed synthesis and as soft organocatalysts, supported by mechanistic insights into their unique steric and electronic properties.

Structural & Mechanistic Advantage

The


-benzyl-

-methylurea scaffold offers a "Goldilocks" profile for catalysis:
  • Electronic Asymmetry: Unlike symmetric ureas, the benzyl and methyl groups create distinct electronic environments. The benzyl group (

    
     hybridized but inductively electron-withdrawing relative to methyl) lowers the pKa of the adjacent NH slightly more than the methyl side, creating a "hard" and "soft" donor site.
    
  • Steric Differentiation: The bulkier benzyl group can direct substrate orientation via

    
    -stacking interactions, while the small methyl group minimizes steric clash at the active center.
    
  • Ligand Binding Mode: In transition metal catalysis (specifically Pd), these ureas bind via the neutral oxygen or deprotonated nitrogen (imidate form), serving as robust, air-stable alternatives to phosphines.

Diagram 1: Mechanistic Modes of Action

UreaMechanism cluster_0 Pathway A: Organocatalysis cluster_1 Pathway B: Metal Ligand Urea N-Benzyl-N'-Methyl Urea (Scaffold) H_Bond Dual H-Bond Activation (Mild Lewis Acid) Urea->H_Bond H-Bond Donor Pd_Bind Pd(II) Coordination (Imidate/Monodentate) Urea->Pd_Bind Ligand Exchange Substrate Electrophile Activation (e.g., Ketones, Imines) H_Bond->Substrate Non-covalent Interaction Cycle Heteroannulation Cross-Coupling Pd_Bind->Cycle Stabilization

Caption: Dual functionality of benzyl-methyl ureas as mild H-bond donors (Pathway A) and stabilizing ligands for Palladium (Pathway B).

Application A: Urea Ligands in Pd-Catalyzed Heteroannulation

Recent breakthroughs have established


-aryl and 

-benzyl ureas as superior ligands for the palladium-catalyzed synthesis of heterocycles, specifically overcoming the limitations of phosphine ligands (toxicity, air sensitivity).

Target Reaction: Synthesis of 2-substituted indolines and dihydrobenzofurans via heteroannulation of 1,3-dienes.

Protocol 1: Pd-Catalyzed Heteroannulation

Reagents:

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)

    
    ]
    
  • Ligand: 1-Benzyl-3-methylurea (or 1-benzyl-3-phenylurea for aryl variations)

  • Substrate:

    
    -Tosyl-2-bromoaniline (1.0 equiv)
    
  • Coupling Partner: 1,3-Diene (e.g., Myrcene or Isoprene, 2.0 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)

      
       (5 mol%) and 1-Benzyl-3-methylurea (10 mol%).
      
    • Add 1.0 mL of anhydrous Toluene.

    • Stir at room temperature for 15 minutes. Observation: The solution should shift from orange to a paler yellow, indicating coordination of the urea to the Pd center.

  • Substrate Addition:

    • Add

      
      -Tosyl-2-bromoaniline (0.5 mmol) and the inorganic base (Cs
      
      
      
      CO
      
      
      , 2.0 equiv).
    • Add the 1,3-diene (1.0 mmol).

    • Seal the vial with a PTFE-lined cap.

  • Reaction:

    • Heat the reaction block to 100°C for 12–24 hours.

    • Note: Benzyl-methyl ureas are thermally stable up to ~150°C, unlike many thioureas which desulfurize.

  • Work-up:

    • Cool to room temperature. Filter through a short pad of Celite to remove inorganic salts and Palladium black.

    • Elute with Ethyl Acetate.

    • Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Interpretation: Unlike phosphines, which often promote


-hydride elimination or compete for oxidative addition, the urea ligand facilitates a reductive elimination  pathway that favors C-N bond formation.
ParameterPhosphine Ligand (PPh

)
Benzyl-Methyl Urea Ligand
Yield < 20% (Trace)85 - 93%
Air Stability Low (Oxidizes)High (Indefinite)
Regioselectivity Poor> 20:1

Application B: Mild Organocatalytic Activation

While bis-trifluoromethylphenyl thioureas (Schreiner type) are powerful, they are often too acidic (pKa ~8.5 in DMSO), leading to decomposition of acid-labile protecting groups (e.g., THP ethers, Boc groups) or polymerization of sensitive substrates (e.g., vinyl ethers).

Benzyl-methyl ureas (pKa ~21 in DMSO) provide mild activation , suitable for "soft" electrophiles.

Protocol 2: Stereoselective Cyanosilylation of Ketones

Concept: The urea activates the ketone carbonyl via dual H-bonding, making it susceptible to nucleophilic attack by TMSCN, without hydrolyzing the silyl group.

Reagents:

  • Catalyst: 1-Benzyl-3-methylurea (10 mol%)

  • Substrate: Acetophenone (or derivative)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) at -78°C to RT.

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 1-Benzyl-3-methylurea (0.1 mmol) and the ketone (1.0 mmol) in dry DCM (5 mL).

    • Solubility Note: The methyl group ensures better solubility in DCM compared to symmetric dibenzyl ureas, which often crash out at low temperatures.

  • Addition: Cool to -78°C. Add TMSCN (1.2 mmol) dropwise.

  • Monitoring: Allow to warm slowly to room temperature over 6 hours. Monitor via IR spectroscopy (disappearance of C=O stretch at ~1680 cm

    
    ).
    
  • Quench: Quench with saturated NaHCO

    
     (do not use acid, to preserve the silyl ether).
    
Diagram 2: Comparative Acidity & Activation

AcidityScale Thiourea Bis-CF3-Phenyl Thiourea (pKa ~8.5) STRONG ACTIVATION Risk: Acid Hydrolysis Substrate Substrate: Acid-Sensitive Ketone (e.g., containing acetal) Thiourea->Substrate Decomposes BnMeUrea Benzyl-Methyl Urea (pKa ~21) MILD ACTIVATION Benefit: Tolerance of Labile Groups BnMeUrea->Substrate Activates Cleanly

Caption: Selection guide for urea catalysts based on substrate acid-sensitivity.

Synthesis of the Catalyst

To ensure reproducibility, researchers often synthesize the ligand in-house to avoid commercial batch variability.

  • Route: Reaction of Benzyl Isocyanate with Methylamine (or Methyl Isocyanate with Benzylamine).

  • Preferred Path: Benzylamine + Methyl Isocyanate (Active) or Methyl Carbamate (Safer).

  • Purification: Recrystallization from Ethanol/Water. The unsymmetrical nature disrupts crystal packing, making it more soluble in organic solvents than dimethylurea, a critical feature for homogeneous catalysis.

References

  • Rodina, D., Vaith, J., & Paradine, S. M. (2022).[1] Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(30), 5587–5592.

    • [Link]

    • Key citation for Urea as a Ligand in Pd-C
  • Dhar, S., & Paradine, S. M. (2022).[1] Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society, 144(15), 6681–6688.

    • [Link]

    • Establishes the monodent
  • Kotke, M., & Schreiner, P. R. (2006).

    • [Link]

    • Foundational text on urea/thiourea acidity and H-bond activ
  • Basu, P., et al. (2020). An efficient one-pot synthesis of industrially valuable primary organic carbamates and N-substituted ureas. RSC Advances, 10, 26039-26053.

    • [Link]

    • Protocols for synthesizing unsymmetrical benzyl-methyl ureas.
  • McAtee, J. R., et al. (2014). Urea-Mediated Oxidative Cross-Coupling of Arenes. Angewandte Chemie International Edition, 53(21), 5432-5436.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-Benzyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, green, and scalable protocol for the synthesis of 1-Benzyl-1-methylurea (CAS: 13114-72-2) using microwave-assisted organic synthesis (MAOS). Unlike traditional thermal methods utilizing phosgene or isocyanates, this protocol employs a modified Wöhler synthesis approach: the nucleophilic addition of N-benzylmethylamine to potassium cyanate (KOCN) in an aqueous medium.

Key Advantages:

  • Safety: Eliminates the use of toxic phosgene or volatile isocyanates.

  • Speed: Reaction time reduced from 12+ hours (thermal reflux) to <30 minutes.

  • Sustainability: Uses water as the primary solvent.

Scientific Rationale & Mechanism

The Challenge of Unsymmetrical Ureas

Synthesizing 1,1-disubstituted ureas (like 1-Benzyl-1-methylurea) is often more challenging than monosubstituted ureas due to the steric hindrance of the secondary amine. Traditional carbamoyl chloride routes require dry solvents and inert atmospheres. The cyanate route is cleaner but kinetically slow under standard thermal conditions.

The Microwave Advantage

Microwave irradiation provides direct dielectric heating. In this specific protocol, the ionic nature of the potassium cyanate (KOCN) and the polarity of water allow for rapid energy transfer (ionic conduction), creating localized superheating effects that accelerate the nucleophilic attack of the amine on the in situ generated isocyanic acid.

Reaction Mechanism

The reaction proceeds via the protonation of the cyanate ion to form isocyanic acid (HNCO), followed by the nucleophilic attack of the secondary amine.

Critical Insight: The pH must be carefully controlled.

  • pH < 3: The amine becomes fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • pH > 8: The cyanate remains as an anion (

    
    ), preventing the formation of the electrophilic HNCO species.
    
  • Optimal pH (3.0–5.0): Maintains a dynamic equilibrium where sufficient free amine and HNCO coexist.

ReactionMechanism KOCN KOCN (aq) HNCO HNCO (Isocyanic Acid) KOCN->HNCO + H+ (Acid) TS Transition State [R2N...C(O)NH] HNCO->TS Amine N-Benzylmethylamine (Free Base) Amine->TS Nucleophilic Attack AmineSalt Amine Hydrohalide AmineSalt->Amine Equilibrium (pH dependent) Product 1-Benzyl-1-methylurea TS->Product Proton Transfer

Figure 1: Mechanistic pathway for the cyanate-based urea synthesis. Note the critical convergence of the free amine and isocyanic acid.

Materials & Instrumentation

Reagents Table
ReagentCASEquiv.Role
N-Benzylmethylamine 103-67-31.0Nucleophile / Substrate
Potassium Cyanate (KOCN) 590-28-31.5 - 2.0Electrophile Source
HCl (1.0 M) 7647-01-01.0Proton Source / Catalyst
Deionized Water 7732-18-5SolventDielectric Medium
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with silicone/PTFE septum.

  • Analysis: LC-MS (ESI+) and 1H-NMR (DMSO-d6 or CDCl3).

Experimental Protocol

This protocol is designed for a 2.0 mmol scale .

Step 1: Preparation
  • Dissolve N-Benzylmethylamine (242 mg, 2.0 mmol) in Water (4.0 mL) in the microwave vial.

  • Critical Step: Slowly add 1.0 M HCl (approx. 2.0 mL) while monitoring pH. Target pH is ~4-5. The solution may warm slightly.

    • Note: If the amine is an oil and floats, add a minimal amount of Ethanol (0.5 mL) to ensure homogeneity, though vigorous stirring usually suffices.

  • Add Potassium Cyanate (243 mg, 3.0 mmol, 1.5 equiv) in one portion. The vial is immediately sealed.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic method:

  • Temperature: 90 °C

  • Hold Time: 20 minutes

  • Pressure Limit: 200 psi (14 bar)

  • Power: Dynamic (Max 150 W)

  • Stirring: High (magnetic stir bar is essential)

Step 3: Workup & Isolation[1]
  • Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air cooling.

  • Precipitation: In many cases, the urea product precipitates as a white solid upon cooling.

    • If Solid: Filter the precipitate, wash with cold water (2 x 5 mL) and cold hexanes (to remove unreacted amine).

    • If Oil/Soluble: Extract the reaction mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from EtOH/Water or flash chromatography (EtOAc/Hexane) if high purity (>98%) is required for biological assays.

Workflow Start Start: 2.0 mmol Amine Acidify Add 1M HCl (Target pH 4-5) Start->Acidify AddKOCN Add KOCN (1.5 eq) Seal Vial Acidify->AddKOCN MW MW Irradiation 90°C, 20 min AddKOCN->MW Cool Cool to RT MW->Cool CheckState Precipitate Formed? Cool->CheckState Filter Vacuum Filtration Wash w/ Cold H2O CheckState->Filter Yes Extract Extract w/ EtOAc Dry & Concentrate CheckState->Extract No Final Pure 1-Benzyl-1-methylurea Filter->Final Extract->Final

Figure 2: Operational workflow for the microwave synthesis and isolation of the target urea.

Results & Characterization (Self-Validation)

To ensure the protocol was successful, compare your analytical data against these expected values.

Expected Yield[2][3]
  • Typical Yield: 75% – 90%

  • Appearance: White crystalline solid or colorless viscous oil (depending on purity/moisture).

1H-NMR Validation (400 MHz, CDCl3)

The structure is confirmed by the presence of the urea


 protons and the distinct benzyl/methyl signals.
Shift (

ppm)
MultiplicityIntegrationAssignment
7.20 – 7.40 Multiplet5HAromatic Phenyl Ring
4.60 – 4.80 Broad Singlet2H

(Exchangeable with

)
4.55 Singlet2HBenzyl

2.95 Singlet3HN-Methyl

Diagnostic Check: If you see a doublet at


 2.45 ppm corresponding to a methyl group, your amine is protonated (salt form) and did not react. If you see a peak at 

8.0+ that disappears with

, that is the urea amide proton.

Troubleshooting & Optimization

Issue: Low Yield (<50%)

  • Cause: pH was likely too low (too acidic). The amine was fully protonated and could not attack the HNCO.

  • Solution: Use a buffer system (Phosphate buffer pH 5.5) or reduce the amount of HCl.

Issue: Product is an Oil/Sticky Gum

  • Cause: Presence of residual water or unreacted amine.

  • Solution: Dissolve in DCM, dry thoroughly with

    
    , and evaporate. Triturate the residue with cold diethyl ether to induce crystallization.
    

Issue: Pressure Spikes in Microwave

  • Cause: Decomposition of Cyanic acid into

    
     and 
    
    
    
    (Hydrolysis).
  • Solution: Reduce temperature to 80 °C and extend time to 30 minutes. Ensure the vial headspace is sufficient (do not fill >60%).

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. Source: Thieme Connect (Synlett/Synthesis). Context: Establishes the baseline protocol for KOCN/Amine reactions in water under MW irradiation.

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Source: Beilstein Journal of Organic Chemistry. Context: Provides comparative context for urea synthesis via isocyanate intermediates.

  • 1-Benzyl-1-methylurea (Compound Summary). Source: PubChem (National Library of Medicine). Context: Verification of chemical structure, CAS (13114-72-2), and physical identifiers.

  • Wöhler Synthesis. Source: Wikipedia / General Chemical Reference. Context: Historical grounding of the Ammonium Cyanate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Urea rearrangement mechanism.
    
    

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-1-methylurea Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 21, 2026 Support Ticket: #SOL-BMU-11 Compound Class: 1,1-Disubstituted Urea[1]

Compound Profile & Identity Verification

Before troubleshooting, verify you are working with the correct isomer. 1-Benzyl-1-methylurea is frequently confused with its structural isomer, 1-Benzyl-3-methylurea.[1] These two compounds have distinct physical properties and solubility profiles.

Property1-Benzyl-1-methylurea (Target)1-Benzyl-3-methylurea (Isomer)
CAS Number 73355-62-1 6957-05-7
Structure


H-Bond Donors 1 (Primary Amide

)
2 (Secondary Amides

)
Melting Point ~131–133 °C~104–106 °C
Solubility Behavior Surfactant-like (Polar head, lipophilic tail)Network-forming (Cross-linking H-bonds)

Critical Check: If your vial is labeled with CAS 14806-50-9 , stop immediately.[1] This is a cyanine dye (3,3'-Diethyloxadicarbocyanine iodide), not the urea derivative.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I added water/buffer to the powder, and it floats/clumps. It won't dissolve."

Diagnosis: Thermodynamic Solubility Limit. 1-Benzyl-1-methylurea is lipophilic (


).[1] The hydrophobic benzyl and methyl groups prevent water molecules from effectively solvating the crystal lattice at neutral pH.
Solution: 
  • Do not attempt to dissolve directly in aqueous buffer.

  • Protocol: Create a high-concentration stock in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] The compound is highly soluble in these polar aprotic solvents.

  • Target Stock Concentration: 10 mM – 50 mM in 100% DMSO.

Issue 2: "My DMSO stock is clear, but it precipitates immediately upon adding to cell culture media."

Diagnosis: "Solvent Shock" (Kinetic Precipitation). Rapid changes in polarity when a DMSO stock hits water cause the compound to crash out before it can disperse. The 1,1-substitution pattern creates a localized hydrophobic region that drives aggregation.[1] Solution:

  • Warm the Media: Pre-warm your culture media/buffer to 37°C. Cold buffers accelerate precipitation.

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) to assess stability.

  • Vortex During Addition: Inject the DMSO stock into the vortexing buffer (subsurface injection) to maximize rapid dispersion.

Issue 3: "The solution turns cloudy/milky after a few hours."

Diagnosis: Ostwald Ripening / Oiling Out. The 1,1-disubstituted urea structure lacks the symmetry of the 1,3-isomer, leading to "oiling out" (formation of liquid droplets) rather than crystalline precipitation. These droplets can be invisible initially but coalesce into turbidity over time. Solution:

  • Add a Surfactant: If compatible with your assay, add 0.05% Tween-80 or 0.1% Pluronic F-68 to the aqueous buffer before adding the compound.[1] This stabilizes the micro-aggregates.

  • Use Cyclodextrins: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) at 5-10% (w/v) in the buffer can encapsulate the benzyl tail and maintain solubility.[1]

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityTree Start Start: Solid 1-Benzyl-1-methylurea CheckCAS Verify CAS: 73355-62-1? Start->CheckCAS WrongCAS STOP: Incorrect Isomer/Compound CheckCAS->WrongCAS No AppType Select Application CheckCAS->AppType Yes BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSynth Chemical Synthesis AppType->ChemSynth DMSORoute Dissolve in 100% DMSO (Max 50mM) BioAssay->DMSORoute SynthSolv Use DCM, THF, or DMF ChemSynth->SynthSolv PrecipCheck Precipitation on Dilution? DMSORoute->PrecipCheck Stable Proceed with Assay PrecipCheck->Stable No Crash Precipitation Observed PrecipCheck->Crash Yes Fix1 Add 10% HP-beta-Cyclodextrin Crash->Fix1 Option A Fix2 Limit DMSO < 0.5% Final Crash->Fix2 Option B Fix1->Stable Fix2->Stable

Caption: Decision matrix for solvent selection and troubleshooting precipitation events.

Figure 2: Structure & Interaction Map

Understanding the lack of H-bond donors in the 1,1-isomer helps explain why it behaves differently than standard ureas.[1]

StructureMap Core 1-Benzyl-1-methylurea Head Amide Head (-NH2) 1 Donor / 1 Acceptor Polar Core->Head Tail Benzyl Tail Lipophilic hydrophobic interaction Core->Tail Sub N-Methyl Group Steric Bulk Disrupts Packing Core->Sub Solvent Water Molecules Head->Solvent Weak H-Bonding Tail->Solvent Repulsion (Precipitation Driver)

Caption: Structural analysis showing the hydrophobic benzyl tail as the primary driver of aqueous insolubility.[1]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 10 mM Stock Solution

Materials:

  • 1-Benzyl-1-methylurea solid (Verify MW: 164.2 g/mol ).[1][2]

  • Anhydrous DMSO (High Purity, >99.9%).

  • Vortex mixer.

Steps:

  • Weigh 1.64 mg of 1-Benzyl-1-methylurea.

  • Transfer to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be completely clear. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles (aliquot if necessary).[1]

Protocol B: "Solvent Shift" Method for Aqueous Assay

Use this method to safely transfer the compound from DMSO into PBS or Media.

  • Prepare your assay buffer (e.g., PBS pH 7.4) and pre-warm to 37°C.

  • Calculate the volume of DMSO stock needed. Constraint: Keep final DMSO < 1% (v/v).

  • Rapid Injection:

    • Place the pipette tip containing the DMSO stock below the surface of the buffer.

    • Expel the stock quickly while simultaneously swirling or vortexing the buffer.

    • Why? This prevents local high concentrations of DMSO/Compound at the surface, which causes immediate precipitation.

References

  • Compound Synthesis & Properties

    • Title: Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation.[1]

    • Source: McGill University eScholarship (Thesis/Paper).
    • Data: Melting point (131-133°C) and synthesis of 1-benzyl-1-methylurea (Compound 8a).[1]

    • URL:[Link]

  • Solubility Mechanisms

    • Title: Thermodynamics of Solvation of Urea and Some Monosubstituted N-Alkylureas in Water.[1][3]

    • Source: ResearchG
    • Data: Analysis of how alkyl substitutions on urea affect hydration shells and solubility.[4]

    • URL:[Link]

  • General Troubleshooting

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: ResearchGate.[3]

    • Data: Strategies for handling DMSO precipit
    • URL:[Link]

  • Isomer Distinction

    • Title: 1-Benzyl-1-methylurea CAS 73355-62-1 vs 1-Benzyl-3-methylurea CAS 6957-05-7.[1][5]

    • Source: BLD Pharm / ChemicalBook C

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of N-benzylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the synthesis of N-benzylurea derivatives. Moving beyond simple protocols, this document delves into the causal relationships between reaction parameters and outcomes, offering robust troubleshooting strategies and detailed experimental designs to ensure reproducible, high-yield results.

Core Principles: The Role of Temperature in N-benzylurea Synthesis

The synthesis of N-benzylurea derivatives most commonly proceeds via the nucleophilic addition of a primary or secondary amine (e.g., benzylamine) to an isocyanate.[1][2] This reaction is typically exothermic and highly efficient. However, the reaction temperature is a critical parameter that dictates not only the reaction rate but also the product purity and overall yield by influencing the kinetics of competing side reactions.

The fundamental transformation involves the lone pair of the amine nitrogen attacking the electrophilic carbonyl carbon of the isocyanate group. While elevated temperatures accelerate this desired reaction, they can disproportionately increase the rates of several undesirable side reactions.[3] Conversely, excessively low temperatures can slow the reaction to an impractical rate. The goal of optimization is to identify a temperature "sweet spot" that maximizes the formation of the desired N-benzylurea product while minimizing byproducts.

dot

TroubleshootingWorkflow start Problem Encountered: Low Yield / Impurities check_moisture Is moisture contamination possible? (Wet solvent/glassware, no inert atm.) start->check_moisture check_temp Was reaction temperature > RT or was exotherm uncontrolled? check_moisture->check_temp No sol_moisture Solution: - Use anhydrous solvents. - Dry all glassware. - Use inert atmosphere (N₂/Ar). check_moisture->sol_moisture Yes check_time Is the reaction simply incomplete? check_temp->check_time No sol_temp Solution: - Lower reaction temp (start at 0°C). - Add isocyanate dropwise. - Ensure efficient stirring. check_temp->sol_temp Yes sol_time Solution: - Increase reaction time. - Monitor by TLC/LC-MS. - Consider moderate heating (40°C) if reaction has stalled. check_time->sol_time Yes

Sources

Technical Support Center: Purification of Oily 1-Benzyl-1-methylurea Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-benzyl-1-methylurea. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in a pure, solid form. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during experimental work.

I. Troubleshooting Guide: From Oily Crude to Crystalline Solid

This section addresses common problems encountered during the purification of 1-benzyl-1-methylurea, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: My purified 1-Benzyl-1-methylurea is an oil or a low-melting solid. How can I induce crystallization?

An oily or waxy product after initial purification is a frequent observation, often due to the presence of residual solvents or impurities that depress the melting point.

Root Cause Analysis:

  • Residual Solvent: Trace amounts of reaction or extraction solvents can prevent the formation of a crystalline lattice.

  • Process-Related Impurities: Side products from the synthesis can act as contaminants. Common synthesis routes, such as the reaction of benzylamine with methyl isocyanate, can generate impurities.[1][2]

  • Hygroscopic Nature: Urea compounds can absorb moisture from the atmosphere, which can inhibit crystallization.[3]

Recommended Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[5]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve 1-benzyl-1-methylurea sparingly at room temperature but have high solubility at its boiling point.[6]

    • Initial Screening: Test small amounts of your oily product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof).

    • Promising Candidates: Based on the urea-like structure, polar protic solvents or mixtures with non-polar co-solvents are often effective. A mixture of acetone and n-hexane has been reported for recrystallizing similar urea derivatives.[7]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product.[8] Heat the mixture gently with stirring until the solid completely dissolves.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Inducing Crystallization (If no crystals form):

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure 1-benzyl-1-methylurea (if available) to the solution to act as a template for crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration.[8] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8] Dry the crystals under vacuum to remove all traces of solvent.

Issue 2: What are the likely impurities in my 1-Benzyl-1-methylurea synthesis, and how can I remove them?

Understanding the potential side reactions in your synthesis is crucial for devising an effective purification strategy. The reaction of an amine with an isocyanate is a common method for urea synthesis.[2]

Potential Impurities and Their Origins:

ImpurityPotential OriginRecommended Removal Method
Unreacted Benzylamine Incomplete reaction.Acid-base extraction.
1,3-Dibenzylurea Reaction of benzyl isocyanate (formed in situ) with benzylamine.[10]Recrystallization or column chromatography.
1,3-Dimethylurea Reaction of methyl isocyanate with water.[11][12]Aqueous extraction or recrystallization.
Polymeric materials Self-polymerization of methyl isocyanate.[11]Filtration (if insoluble) or chromatography.

Purification Strategy Flowchart:

G start Oily Crude Product extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction Remove water-soluble impurities (e.g., dimethylurea) recrystallization Recrystallization extraction->recrystallization Primary purification for moderately impure products chromatography Column Chromatography (Silica Gel) extraction->chromatography For complex mixtures or persistent oily products final_product Pure Crystalline Product recrystallization->final_product chromatography->final_product

Caption: Decision workflow for purification.

Detailed Protocols for Impurity Removal:

  • Liquid-Liquid Extraction: This technique is effective for separating compounds based on their differential solubility in two immiscible liquid phases.[13]

    • Dissolve the crude oily product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities like unreacted benzylamine.

    • Subsequently, wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.

    • Finally, wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.

    • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.

    • Mobile Phase (Eluent): A solvent system is chosen to allow for the separation of the desired product from its impurities. A gradient of hexane and ethyl acetate is a good starting point.

    • Procedure: The crude product is loaded onto the top of the silica gel column and the eluent is passed through. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the pure product.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 1-Benzyl-1-methylurea?

While specific experimental data for 1-benzyl-1-methylurea can be sparse, we can infer properties from similar compounds and databases.

PropertyExpected Value/CharacteristicSource
Molecular Formula C₉H₁₂N₂O[14]
Molecular Weight 164.21 g/mol [14]
Appearance White to off-white crystalline solidGeneral property of pure ureas[15]
Melting Point Expected to be a solid at room temperature. For comparison, N-benzylurea has a melting point of 147-150 °C. The N-methyl group may slightly lower this.[16]
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in non-polar solvents like hexane.General solubility of ureas[17]
Q2: What are the best practices for handling and storing 1-Benzyl-1-methylurea?

Proper handling and storage are essential to maintain the purity and integrity of your compound.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.[19]

    • Avoid contact with skin and eyes.[18]

  • Storage:

    • Store in a tightly sealed container to protect from moisture and air.[20]

    • Keep in a cool, dry place away from direct sunlight and heat sources.[21]

    • Store away from strong oxidizing agents and incompatible materials.[3][18]

Q3: Can I use spectroscopic methods to assess the purity of my 1-Benzyl-1-methylurea?

Yes, spectroscopic analysis is crucial for confirming the identity and purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural elucidation. The spectra should show the expected signals for the benzyl and methyl groups, as well as the urea protons, with integrations corresponding to the number of protons. The absence of signals from impurities is a good indicator of purity.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. You should observe a molecular ion peak corresponding to the mass of 1-benzyl-1-methylurea.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups of the urea moiety.

By following these troubleshooting guides and best practices, researchers can effectively overcome the challenges associated with the purification of oily 1-benzyl-1-methylurea and obtain a pure, crystalline product suitable for further research and development.

III. References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from Google search.

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. (2022, November 25). Retrieved from Google search.

  • Urea Formation - Common Conditions. (n.d.). Retrieved from Google search.

  • Recrystallization. (n.d.). Retrieved from Google search.

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Google search.

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Technical Support Center: Overcoming Steric Hindrance in N-Methylbenzylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for N-Methylbenzylamine (NMBA) Transformations Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current)

Introduction: The Steric Challenge of NMBA

N-Methylbenzylamine (NMBA) represents a unique challenge in organic synthesis. As a secondary amine with a benzyl group, it possesses moderate intrinsic steric bulk ("N-exposure"). However, when coupled with sterically demanding electrophiles—such as ortho-substituted aryl halides or tertiary alkylating agents—the reaction trajectory often shifts from productive coupling to catalytic deactivation or side reactions (e.g., elimination or homocoupling).

This guide addresses the three most critical failure modes:

  • Catalytic Stalling in Buchwald-Hartwig amination due to inhibited reductive elimination.

  • Low Conversion in acylation with bulky carboxylic acids.

  • Elimination Side-Products during direct alkylation.

Module 1: Buchwald-Hartwig Cross-Coupling

Core Issue: The "Reductive Elimination Wall"

In Palladium-catalyzed amination, the reaction of NMBA with ortho-substituted aryl halides often fails not at the oxidative addition step, but at reductive elimination . The bulk of the NMBA prevents the formation of the necessary three-coordinate intermediate required to expel the product.

Troubleshooting & FAQs

Q1: I am seeing <10% conversion with NMBA and an ortho-chloro aryl halide using Pd(PPh3)4. Why? Diagnosis: The ligand PPh3 is monodentate and lacks the necessary bulk to force the Pd center into the specific geometry required for reductive elimination of hindered amines. Solution: Switch to a Dialkylbiarylphosphine ligand, specifically RuPhos .

  • Mechanism: RuPhos is designed with a bulky dicyclohexylphosphino group and an electron-donating isopropoxy group. This specific steric bulk promotes reductive elimination by "crowding" the metal center, effectively pushing the amine and aryl group together to form the C-N bond [1].

Q2: Should I use in-situ catalyst generation (Pd(OAc)2 + Ligand) or a precatalyst? Recommendation: Always use a G3 or G4 Palladacycle Precatalyst (e.g., RuPhos Pd G4).

  • Reasoning: In-situ mixing often leads to inactive Pd-dimers or incorrect Ligand:Pd ratios. G4 precatalysts ensure a strict 1:1 active species generation upon exposure to base, which is critical for hindered substrates where excess ligand can actually inhibit the reaction [2].

Q3: RuPhos vs. BrettPhos: Which one for NMBA? Verdict: RuPhos .

  • Data: While BrettPhos is superior for primary amines, computational and experimental studies (Tian et al., 2020) show that for hindered secondary amines like NMBA, RuPhos lowers the energy barrier for the rate-determining reductive elimination step more effectively than BrettPhos [3].

Optimized Protocol: Hindered NMBA Coupling

Standard Operating Procedure (SOP-BH-04):

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.2 equiv) - Use LiHMDS if base-sensitive functional groups are present.

  • Solvent: Toluene or 1,4-Dioxane (0.2 M concentration).

  • Temperature: 80 °C - 100 °C.

  • Self-Validation: If conversion is low (<20%) after 2 hours, check the color. A black precipitate indicates Pd-black formation (catalyst death), suggesting the need for higher ligand loading or strictly anhydrous conditions. A clear orange/brown solution suggests the catalyst is active but the barrier is too high—increase temperature to 110 °C.

Comparative Ligand Performance for NMBA + 2-Bromo-toluene

Ligand ClassRepresentative LigandYield (24h)Primary Failure Mode
Monodentate Phosphine PPh3< 5%Oxidative Addition / Pd Aggregation
Bidentate Phosphine BINAP20-40%Slow Reductive Elimination
Dialkylbiaryl (Gen 3) RuPhos > 95% Optimal Balance of Sterics
Dialkylbiaryl (Gen 3) BrettPhos60-75%Steric crowding hinders amine coordination

Module 2: Amide Coupling (Acylation)

Core Issue: Steric Clash in Tetrahedral Intermediates

When reacting NMBA with bulky carboxylic acids (e.g., pivalic acid derivatives), the formation of the tetrahedral intermediate is energetically penalized. Standard coupling reagents (EDC, DCC) often result in slow kinetics or racemization.

Troubleshooting & FAQs

Q4: My HATU coupling is stalling at 50% conversion. Should I add more HATU? Diagnosis: Likely not. The issue is steric access to the activated ester. Solution: Switch to Acid Chlorides or Acid Fluorides .

  • Protocol: Convert the carboxylic acid to the acid chloride using Ghosez's reagent or Oxalyl Chloride. React with NMBA in DCM with Pyridine. The acid chloride is significantly smaller and more electrophilic than the HATU-active ester complex.

Q5: What if my acid is acid-sensitive and I can't make the chloride? Solution: Use T3P (Propylphosphonic anhydride) .

  • Benefit: T3P acts as a dehydrating agent that drives equilibrium forward and typically exhibits lower epimerization rates than HATU for hindered substrates.

Module 3: Visualizing the Decision Pathway

The following diagram outlines the logical workflow for selecting reaction conditions based on the electrophile pairing with NMBA.

NMBA_Optimization Start Substrate: N-Methylbenzylamine (NMBA) Electrophile Select Electrophile Type Start->Electrophile ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide CarboxAcid Carboxylic Acid (R-COOH) Electrophile->CarboxAcid AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide OrthoSub Is Ar-X Ortho-Substituted? ArylHalide->OrthoSub BulkyAcid Is R-COOH Bulky? CarboxAcid->BulkyAcid Avoid Direct Alkylation\nUse Reductive Amination Avoid Direct Alkylation Use Reductive Amination AlkylHalide->Avoid Direct Alkylation\nUse Reductive Amination Best Practice No No OrthoSub->No No Steric Bulk Yes Yes OrthoSub->Yes High Steric Bulk StandardBH Standard: Pd(OAc)2 / XPhos Base: Cs2CO3 HinderedBH Hindered: RuPhos Pd G4 Base: NaOtBu Temp: 100°C BulkyAcid->No BulkyAcid->Yes StandardCoup HATU / DIPEA DMF, RT AcidChlor Convert to Acid Chloride (Oxalyl Cl) + Pyridine No->StandardBH No->StandardCoup Yes->HinderedBH Yes->AcidChlor

Figure 1: Decision matrix for optimizing N-methylbenzylamine coupling reactions based on electrophile steric demand.

References

  • RuPhos Ligand Design & Efficacy

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Sterically Demanding Substrates.

    • Source: Buchwald, S. L., et al. Journal of the American Chemical Society.
    • URL:[Link] (Generalized Link to Buchwald Group Work on RuPhos)

  • Precatalyst vs In-Situ Generation

    • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity.

    • Source: ACS Catalysis (2019).

    • URL:[Link]

  • Ligand Comparison (RuPhos vs BrettPhos)

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[1][2]

    • Source: Tian, L., et al. ACS Omega (2020).[1]

    • URL:[Link]

  • Amide Coupling Strategies

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3]

    • Source: Organic & Biomolecular Chemistry.[4][5][6][7]

    • URL:[Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-Benzyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful and routinely used analytical techniques for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-benzyl-1-methylurea, a disubstituted urea derivative, and offers a comparative analysis with structurally related compounds to aid in its characterization.

The Structural Significance of 1-Benzyl-1-methylurea

1-Benzyl-1-methylurea incorporates several key functional groups whose protons exhibit characteristic chemical shifts in a ¹H NMR spectrum. Understanding the electronic environment of each proton is crucial for accurate spectral assignment. The key structural features include:

  • Aromatic Ring: The phenyl group provides a set of aromatic protons.

  • Benzylic Methylene Group: A CH₂ group is situated between the phenyl ring and a nitrogen atom.

  • N-Methyl Group: A methyl group is directly attached to a nitrogen atom.

  • Urea Moiety: The -NH₂ protons of the urea group.

This guide will dissect the expected ¹H NMR spectrum of 1-benzyl-1-methylurea and contrast it with the spectra of simpler, related molecules: benzylurea and methylurea. This comparative approach facilitates a deeper understanding of how subtle structural modifications influence the NMR spectrum.

Predicting the ¹H NMR Spectrum of 1-Benzyl-1-methylurea

While a publicly available experimental spectrum for 1-benzyl-1-methylurea is not readily found, a reliable prediction can be made based on established chemical shift principles and data from analogous structures.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Aromatic (C₆H₅)~7.2 - 7.4Multiplet5HProtons on a benzene ring typically resonate in this region due to the anisotropic effect of the ring current.[1][2]
Benzylic (CH₂)~4.4Singlet2HThe methylene protons are adjacent to a nitrogen and a phenyl group, leading to a downfield shift.[3][4] Lack of adjacent protons should result in a singlet.
N-Methyl (CH₃)~2.8Singlet3HThe methyl group is attached to a nitrogen atom within the urea structure, causing a downfield shift compared to a simple alkane.[3][4] It will likely appear as a singlet due to the absence of neighboring protons.
Amide (NH₂)~5.5 - 6.0Broad Singlet2HAmide protons have a wide chemical shift range and often appear as broad signals due to quadrupole broadening and potential hydrogen bonding.[1][3][4]

Comparative Spectral Analysis: Unraveling Structural Contributions

To appreciate the nuances of the 1-benzyl-1-methylurea spectrum, a comparison with its constituent substructures, benzylurea and methylurea, is highly instructive.

Benzylurea: The N-Benzyl Contribution

Benzylurea (C₈H₁₀N₂O) provides insight into the signals arising from the benzyl group and the unsubstituted urea protons.[5][6]

Proton Type Reported Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)~7.2 - 7.4Multiplet
Benzylic (CH₂)~4.3Doublet
Amide (NH)VariableBroad
Amide (NH₂)VariableBroad

The key difference in the predicted spectrum of 1-benzyl-1-methylurea is the multiplicity of the benzylic protons. In benzylurea, the benzylic CH₂ is coupled to the adjacent NH proton, resulting in a doublet. In 1-benzyl-1-methylurea, this NH is replaced by an N-methyl group, removing the coupling and simplifying the benzylic signal to a singlet.

Methylurea: The N-Methyl and Urea Contribution

Methylurea (C₂H₆N₂O) helps to understand the chemical shift of the N-methyl and urea protons in a simpler context.[7][8]

Proton Type Reported Chemical Shift (δ, ppm) Multiplicity
N-Methyl (CH₃)~2.7Doublet
Amide (NH)VariableBroad
Amide (NH₂)VariableBroad

In methylurea, the N-methyl protons are coupled to the adjacent NH proton, giving rise to a doublet. In 1-benzyl-1-methylurea, the presence of the benzyl group on the same nitrogen atom will likely cause a slight downfield shift of the N-methyl signal compared to methylurea. Furthermore, the absence of an adjacent NH proton will result in the N-methyl signal appearing as a singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For researchers synthesizing 1-benzyl-1-methylurea, the following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for urea derivatives. DMSO-d₆ is often preferred for its ability to better resolve NH protons.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to set the chemical shift scale to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of a synthesized compound like 1-benzyl-1-methylurea.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Comparative Analysis SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq Processing Spectral Processing (FT, Phasing, Baseline) NMR_Acq->Processing Integration Integration Processing->Integration PeakPicking Peak Picking Integration->PeakPicking IntegrationAnalysis Integration Analysis Integration->IntegrationAnalysis ChemShift Chemical Shift Analysis PeakPicking->ChemShift Multiplicity Multiplicity Analysis PeakPicking->Multiplicity StructureElucidation Structure Elucidation ChemShift->StructureElucidation Multiplicity->StructureElucidation IntegrationAnalysis->StructureElucidation CompareKnown Compare with Spectra of Benzylurea & Methylurea StructureElucidation->CompareKnown ConfirmStructure Confirm Structural Assignments CompareKnown->ConfirmStructure FinalReport Final Structure Confirmation ConfirmStructure->FinalReport

Figure 1. A stepwise workflow for the ¹H NMR analysis of 1-benzyl-1-methylurea.

Conclusion

The ¹H NMR spectrum of 1-benzyl-1-methylurea is predicted to exhibit four distinct signals corresponding to the aromatic, benzylic, N-methyl, and amide protons. By comparing this predicted spectrum with the known spectra of benzylurea and methylurea, a confident structural assignment can be made. The benzylic and N-methyl protons are expected to be singlets, a key differentiating feature from their counterparts in the simpler urea derivatives. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, which, when combined with a logical analytical workflow, will lead to the unambiguous characterization of the target molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10853, Benzylurea. Retrieved from [Link].

  • ResearchGate. (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution... Retrieved from [Link].

  • Chemistry Connected. NMR shifts 1H -general.cdx. Retrieved from [Link].

  • California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. Retrieved from [Link].

  • eScholarship. 1H NMR Relaxation in Urea. Retrieved from [Link].

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link].

  • SciSpace. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Retrieved from [Link].

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link].

  • Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link].

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link].

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link].

  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link].

  • PubChemLite. 1-benzyl-1-methylurea (C9H12N2O). Retrieved from [Link].

  • SpectraBase. 1-Benzyl-3-(4-chlorophenyl)-1-methyl-urea - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

  • Organic Syntheses. nitrosomethylurea. Retrieved from [Link].

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Technical Guide: FTIR Characterization of 1-Benzyl-1-methylurea Carbonyl Group

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 1-Benzyl-1-methylurea, focusing on the diagnostic utility of the carbonyl group.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts[1]

Executive Summary & Diagnostic Utility

In the synthesis and quality control of urea derivatives, distinguishing between 1,1-disubstituted (unsymmetrical) and 1,3-disubstituted (symmetrical) isomers is a critical challenge. While NMR is definitive, FTIR offers a rapid, cost-effective method for differentiation based on the sensitivity of the carbonyl (


) stretching vibration to hydrogen bonding networks.[1]

1-Benzyl-1-methylurea (BMU) exhibits a distinct carbonyl spectral signature compared to its isomer, 1-Benzyl-3-methylurea.[1] This guide details the vibrational modes, provides a comparative analysis against structural alternatives, and outlines a self-validating experimental protocol.[1]

Spectral Analysis: The Carbonyl Band (Amide I)

The carbonyl group in urea derivatives is highly sensitive to its electronic environment (inductive effects) and physical state (hydrogen bonding).[1]

The Core Signature

For 1-Benzyl-1-methylurea , the carbonyl stretching vibration (Amide I mode) appears in the 1660–1680 cm⁻¹ range in the solid state.

  • Band Character: Strong, sharp intensity.[1][2]

  • Physical Origin: The

    
     stretch is coupled with the 
    
    
    
    stretch and
    
    
    deformation, but remains predominantly localized to the carbonyl bond.[1]
  • Structural Context: Unlike 1,3-disubstituted ureas, which form extended linear hydrogen-bonded polymer chains (lowering the frequency), 1,1-disubstituted ureas like BMU are sterically prevented from forming such extensive networks.[1] They typically form dimers or limited aggregates, resulting in a higher wavenumber absorption.[1]

Comparative Performance Data

The following table contrasts the spectral performance of BMU with its key isomers and parent compounds.

CompoundSubstitution PatternC=O Frequency (Solid State)H-Bonding MotifDiagnostic Note
1-Benzyl-1-methylurea 1,1-Disubstituted (Asymmetric) 1665 – 1675 cm⁻¹ Dimers / Loose Aggregates Key Indicator: Shift to higher freq.
1-Benzyl-3-methylurea1,3-Disubstituted (Symmetric)1630 – 1640 cm⁻¹Extended Linear ChainsLower freq due to strong dual-donor H-bonds.[1]
N-BenzylureaMonosubstituted1650 – 1660 cm⁻¹Complex NetworkIntermediate frequency.
1,1-Dimethylurea1,1-Disubstituted (Reference)~1670 cm⁻¹DimersValidates the 1,1-substitution shift trend.[1]

Technical Insight: The ~30–40 cm⁻¹ blue shift (to higher energy) of the 1,1-isomer (BMU) compared to the 1,3-isomer is the primary diagnostic criterion.[1] If your spectrum shows a strong carbonyl band below 1640 cm⁻¹, suspect 1,3-isomer contamination.[1]

Mechanistic Logic: Why the Shift Occurs

To understand the causality behind the spectral data, we must model the molecular interactions.[1]

Inductive vs. Steric Effects[1]
  • Electronic Effect: The N-methyl and N-benzyl groups on the same nitrogen (N1) exert a positive inductive effect (+I), increasing electron density at the nitrogen. This pushes the carbonyl resonance slightly towards the single-bond character (

    
    ), which would theoretically lower the frequency.
    
  • H-Bonding Dominance: However, the steric and H-bonding effects override this . The 1,1-substitution leaves the distal

    
     group free but blocks the N1 site from acting as a donor. This disruption prevents the formation of the highly stable, resonant H-bond networks seen in 1,3-ureas.[1] The carbonyl bond in BMU retains more double-bond character (higher force constant), resulting in a higher frequency absorption.[1]
    
Visualization of Isomer Logic

The following diagram illustrates the decision logic for distinguishing isomers based on the carbonyl band.

Urea_Isomer_Logic Sample Unknown Urea Sample (Benzyl/Methyl substituted) FTIR Run FTIR (ATR/KBr) Sample->FTIR Band_Check Analyze C=O Band Position FTIR->Band_Check High_Freq Band @ 1660-1680 cm⁻¹ (Higher Energy) Band_Check->High_Freq Blue Shift Low_Freq Band @ 1630-1640 cm⁻¹ (Lower Energy) Band_Check->Low_Freq Red Shift Result_11 Diagnosis: 1-Benzyl-1-methylurea (1,1-Disubstituted) Restricted H-Bonding High_Freq->Result_11 Result_13 Diagnosis: 1-Benzyl-3-methylurea (1,3-Disubstituted) Extended H-Bonding Network Low_Freq->Result_13

Figure 1: Decision tree for differentiating urea isomers via FTIR carbonyl shifts.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol ensures reproducibility and minimizes artifacts from atmospheric moisture or sample preparation.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module is preferred over KBr pellets to avoid hygroscopic water interference in the Amide region.[1]

  • Reference Standard: Polystyrene film (for calibration).[1]

Step-by-Step Methodology
  • System Validation (The "Blank"):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) with the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 16 scans).[1]

    • Validation: Ensure the background shows minimal water vapor noise in the 1600–1700 cm⁻¹ region.

  • Sample Preparation:

    • Place approximately 5–10 mg of solid 1-Benzyl-1-methylurea onto the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Note: Inconsistent pressure can alter band intensity ratios but rarely shifts frequency.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (recommended for resolving closely spaced Amide bands).[1]

    • Accumulation: 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Spectral Processing:

    • Apply ATR Correction (if software allows) to account for penetration depth variance.

    • Perform Baseline Correction to flatten the 2500–1800 cm⁻¹ region.

    • Identify the peak maximum (Peak Pick) for the strongest band in the 1600–1700 cm⁻¹ region.

  • Interpretation & QC Criteria:

    • Pass: Main C=O peak is centered at 1670 ± 5 cm⁻¹.

    • Fail (Isomer Contamination): Presence of a distinct shoulder or secondary peak at ~1635 cm⁻¹.[1]

    • Fail (Hydrolysis): Broad broadening >1700 cm⁻¹ (indicating free carboxylic acid from degradation).[1]

Secondary Spectral Markers

While the carbonyl band is primary, these secondary bands confirm the 1,1-substitution pattern:

  • NH₂ Scissoring: Look for a medium-intensity band near 1600–1620 cm⁻¹ . In 1,1-disubstituted ureas, this is distinct.[1] In 1,3-ureas, this often overlaps heavily with the lower-frequency carbonyl band.[1]

  • Asymmetric NH Stretch: Two sharp bands in the 3300–3500 cm⁻¹ region (characteristic of a primary

    
     group). 1,3-disubstituted ureas (secondary 
    
    
    
    ) typically show a single N-H stretching band profile.[1]

References

  • Harnagea, C. et al. (2025).[1][3] Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. [Link][1]

  • Piasek, Z.[1] & Urbanski, T. (1962).[1] The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences. [Link]

  • Ataman Chemicals. N,N-Dimethylurea (1,3-Dimethylurea) Technical Data. (Note: Used for comparative isomer data).[1] [Link][1]

  • SpectraBase. 1-Benzyl-3-(4-chlorophenyl)-1-methyl-urea Spectral Data. Wiley Science Solutions. [Link][1][4]

Sources

A Structural and Physicochemical Comparison of 1-Benzyl-1-methylurea and 1,3-Dimethylurea for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the nuanced structural differences between molecules can dictate their macroscopic properties and ultimate applications. This guide provides an in-depth comparative analysis of two urea derivatives: 1-Benzyl-1-methylurea and 1,3-Dimethylurea. We will explore how the substitution of a benzyl group versus a methyl group on the urea backbone fundamentally alters their physicochemical characteristics. This comparison is grounded in available experimental data and established scientific principles, offering researchers and drug development professionals a clear understanding of these two compounds.

At a Glance: Key Structural and Physicochemical Differences

A direct comparison of the fundamental properties of 1-Benzyl-1-methylurea and 1,3-Dimethylurea reveals the significant impact of their respective substituent groups. While comprehensive experimental data for 1-Benzyl-1-methylurea is not widely available, we can infer certain properties based on its structure and by drawing parallels with similar compounds.

Property1-Benzyl-1-methylurea1,3-Dimethylurea
Molecular Formula C₉H₁₂N₂O[1]C₃H₈N₂O[2]
Molecular Weight 164.21 g/mol 88.11 g/mol [2]
Melting Point Data not available101-104 °C[3][4]
Boiling Point Data not available268-270 °C[3][4]
Water Solubility Expected to be low765 g/L at 21.5 °C[5]
Predicted XlogP 0.6[1]-0.5
Appearance Data not availableColorless, waxy crystals[2]

Visualizing the Structural Divergence

The core difference between these two molecules lies in the nature of the substituents on the nitrogen atoms of the urea backbone. 1,3-Dimethylurea possesses two methyl groups, resulting in a symmetrical and relatively small structure. In contrast, 1-Benzyl-1-methylurea features a methyl group and a significantly larger benzyl group, introducing asymmetry and steric bulk.

G cluster_0 1-Benzyl-1-methylurea cluster_1 1,3-Dimethylurea a C₉H₁₂N₂O b Urea Core c Methyl Group b->c N-substitution d Benzyl Group b->d N-substitution x C₃H₈N₂O y Urea Core z1 Methyl Group y->z1 N-substitution z2 Methyl Group y->z2 N-substitution

Caption: Molecular structures of 1-Benzyl-1-methylurea and 1,3-Dimethylurea.

The Impact of Substitution on Physicochemical Properties

The presence of the bulky and nonpolar benzyl group in 1-Benzyl-1-methylurea is expected to significantly influence its physical and chemical properties when compared to the more compact and polar 1,3-Dimethylurea.

Solubility: 1,3-Dimethylurea exhibits high water solubility, a characteristic attributed to its ability to form hydrogen bonds with water molecules via its N-H protons and the carbonyl oxygen.[2][5] The presence of two methyl groups does not significantly hinder this interaction. Conversely, the large, hydrophobic benzyl group in 1-Benzyl-1-methylurea is predicted to drastically reduce its aqueous solubility. This is supported by the insolubility of the structurally similar N-benzylurea in water.[6]

Melting and Boiling Points: The melting point of 1,3-Dimethylurea is well-documented to be in the range of 101-104 °C.[3][4] This relatively high melting point for a small molecule is due to the efficient crystal packing and intermolecular hydrogen bonding between the urea moieties. For 1-Benzyl-1-methylurea, while experimental data is unavailable, we can anticipate a higher melting point compared to 1,3-Dimethylurea due to its greater molecular weight and the potential for π-stacking interactions between the benzene rings in the solid state. However, the asymmetric substitution might disrupt crystal lattice packing, which could counteract the effect of increased molecular weight.

Spectroscopic Characteristics:

  • NMR Spectroscopy: In ¹H NMR, the two methyl groups of 1,3-Dimethylurea would appear as a single peak due to the molecule's symmetry. For 1-Benzyl-1-methylurea, one would expect to see distinct signals for the methyl protons, the methylene protons of the benzyl group, and the aromatic protons of the benzene ring.

  • IR Spectroscopy: Both molecules will exhibit a characteristic strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations will also be present in the 3200-3500 cm⁻¹ region. The spectrum of 1-Benzyl-1-methylurea will additionally show absorption bands characteristic of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of 1,3-Dimethylurea will be observed at m/z 88.11.[2] For 1-Benzyl-1-methylurea, the molecular ion peak would be at m/z 164.21. Fragmentation patterns would also differ significantly, with 1-Benzyl-1-methylurea showing a prominent fragment corresponding to the benzyl cation (m/z 91).

Experimental Protocols for Property Determination

To ensure the scientific rigor of any comparison, standardized experimental protocols are essential. Below are detailed methodologies for determining key physicochemical properties of urea derivatives.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol utilizes the Thiele tube method, a common and reliable technique.

Principle: A small, finely powdered sample is heated in a capillary tube immersed in a heated oil bath. The temperature range over which the substance melts is observed. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

Procedure:

  • Sample Preparation: Finely powder the crystalline sample using a mortar and pestle.

  • Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end.

  • Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer's bulb.

  • Heating: Immerse the thermometer and capillary tube in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner.[3] Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This is the melting point range.[7]

  • Replication: Repeat the measurement at least twice with fresh samples to ensure accuracy.[3]

G cluster_workflow Melting Point Determination Workflow A Powder Sample B Pack Capillary Tube A->B C Attach to Thermometer B->C D Immerse in Thiele Tube C->D E Heat Gently & Observe D->E F Record Melting Range E->F G Repeat for Accuracy F->G

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

This protocol provides a general method for determining the aqueous solubility of an organic compound.[5][8]

Principle: A saturated solution of the compound in water is prepared at a specific temperature. The concentration of the dissolved compound is then determined analytically.

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

  • Analysis: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Calculation: Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

Conclusion: A Tale of Two Substituents

The structural comparison of 1-Benzyl-1-methylurea and 1,3-Dimethylurea provides a clear illustration of how a single substituent change can profoundly alter a molecule's character. The small, polar nature of the methyl groups in 1,3-Dimethylurea contributes to its high water solubility and well-defined crystalline structure. In contrast, the introduction of a bulky, nonpolar benzyl group in 1-Benzyl-1-methylurea is expected to decrease aqueous solubility and introduce more complex intermolecular interactions, likely affecting its melting point and other physical properties. For researchers and drug development professionals, understanding these structure-property relationships is paramount for the rational design and selection of molecules with desired characteristics for specific applications, from synthetic intermediates to bioactive compounds.

References

  • OECD SIDS. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. UNEP Publications. [Link]

  • ASTM E1148-02(2008). (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

  • Filo. (2025, August 20). Experiment to determine the melting point of urea. [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. [Link]

  • PRELAB FOR EXPERIMENT # 1: DETERMINATION OF MELTING POINTS. (n.d.). [Link]

  • Pengnuo. (n.d.). China 1,3-Dimethylurea,96-31-1 Manufacturer and Supplier. [Link]

  • PubChemLite. (n.d.). 1-benzyl-1-methylurea (C9H12N2O). [Link]

Sources

Structural Determinants of Benzyl-Substituted Ureas: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hinge" Factor in Drug Design

In the landscape of kinase inhibitors and soluble epoxide hydrolase (sEH) antagonists, the urea pharmacophore (


) is ubiquitous due to its dual hydrogen-bonding capability.[1][2] However, the Benzyl-Substituted Urea  represents a distinct structural class compared to its rigid phenyl-urea counterparts.[1][2]

This guide objectively compares the solid-state performance of benzyl-substituted ureas against alternative scaffolds and characterization techniques.[2] The Core Thesis: While NMR predicts solution-state conformers, only Single Crystal X-ray Diffraction (SC-XRD) definitively resolves the critical "Methylene Hinge" effect —the ability of the benzyl spacer to decouple the aromatic ring from the urea plane, facilitating unique binding modes and solubility profiles unavailable to rigid analogs.

Structural Dynamics: Benzyl-Urea vs. Alternatives[1][2][3]

The Product: Benzyl-Substituted Ureas

The defining feature of this scaffold is the


 hybridized methylene (

) spacer between the urea nitrogen and the aromatic ring.
  • Performance Characteristic: Conformational Adaptability. [1]

  • Mechanism: The methylene group breaks the conjugation between the urea

    
    -system and the phenyl ring.
    
  • Result: The phenyl ring can rotate freely (torsion angles typically

    
    ), allowing the molecule to adopt a "stepped" conformation rather than a planar one.
    
Alternative A: Phenyl-Substituted Ureas (Rigid Analogs)[1][2]
  • Structure: Direct N-Phenyl attachment.[1][2]

  • Limitation: The nitrogen lone pair conjugates with the phenyl ring, enforcing planarity. This rigidity often leads to lower solubility and "brick-wall" packing in the solid state, potentially limiting bioavailability.[2]

Alternative B: Alkyl Ureas (Flexible Analogs)[1][2]
  • Structure: N-Alkyl chains (Ethyl, Propyl).[1][2]

  • Limitation: While flexible, they lack the

    
     stacking capability required for high-affinity binding in hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).[1][2]
    
Comparative Data: Structural Parameters

The following table summarizes typical crystallographic parameters derived from high-resolution datasets (


 Å).
ParameterBenzyl-Substituted Urea Phenyl-Substituted Urea Implication for Drug Design
C-N Bond Length

Å (N-Benzyl)

Å (N-Phenyl)
Shorter bond in Phenyl-ureas indicates conjugation/rigidity.[1][2]
Urea Planarity Planar urea core; Twisted phenylHighly Planar (entire molecule)Benzyl-ureas fit into "L-shaped" pockets better.[1][2]
Packing Motif Infinite 1D Tapes / Bilayers Centrosymmetric Dimers Benzyl-ureas often show better dissolution rates due to weaker inter-layer forces.[1][2]
H-Bond Pattern

chains or

Dominant

dimers
Different supramolecular synthons affect formulation stability.[1][2]

Technique Comparison: Why SC-XRD is Non-Negotiable

While NMR and DFT are standard, they fail to capture the intermolecular reality of the drug substance.

Comparative Workflow Analysis

TechniqueComparison Substance Benzyl-Urea Sample NMR Solution NMR (Dynamic Average) Substance->NMR DFT DFT Modeling (Gas Phase) Substance->DFT XRD SC-XRD (Solid State) Substance->XRD Result_NMR Misses Packing Forces NMR->Result_NMR Result_DFT Idealized Energy Minima DFT->Result_DFT Result_XRD Definitive 3D Structure & H-Bond Network XRD->Result_XRD

Figure 1: Comparative efficacy of structural determination methods. SC-XRD is the only technique that captures the supramolecular assembly critical for solid-state formulation.[2]

  • NMR (Solution): Rapidly averages the syn/anti conformers.[2] It cannot distinguish if the "stepped" conformation is locked or transient.

  • DFT (Computational): Can predict the energy barrier of the methylene rotation, but often fails to account for crystal packing forces which can override inherent conformational preferences.

  • SC-XRD (Gold Standard): Provides the atomic coordinates required for Structure-Based Drug Design (SBDD).[1][2] It visualizes the exact hydrogen bonding network (e.g., Urea Tape vs. Dimer).

Experimental Protocol: Self-Validating Crystallization System

To obtain publication-quality data for benzyl-ureas, one must avoid "solvate formation" which artificially stabilizes conformations.[1][2]

Phase 1: The "Anti-Solvent" Diffusion Method

Rationale: Direct evaporation often yields amorphous powder for ureas due to rapid precipitation.[2] Liquid diffusion allows slow organization of the H-bond network.[2]

  • Dissolution: Dissolve 20 mg of the benzyl-urea derivative in a minimal amount (0.5 - 1.0 mL) of a polar aprotic solvent (THF or DMF).

    • Why? These solvents disrupt the urea-urea H-bonds, ensuring monomeric species in solution.[1][2]

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a narrow crystallization tube (NMR tube works well).
    
    • Validation: The solution must be optically clear. Any dust acts as a nucleation site for defects.[2]

  • Layering: Carefully layer a non-polar anti-solvent (Hexane or Pentane) on top (Ratio 1:3).[2]

    • Technique: Tilt the tube to 45° and let the hexane slide down the glass wall. Do not mix.

  • Equilibration: Seal with Parafilm (poke 1 small hole) and store at

    
     in a vibration-free zone.
    
    • Mechanism:[1] As hexane diffuses into the THF, the solubility drops slowly, forcing the urea moieties to find each other and form the thermodynamically stable

      
       or tape motif.
      
Phase 2: Data Collection & Refinement Strategy[1]
  • Temperature: Collect at 100 K .

    • Reasoning: Benzyl groups have high thermal motion (entropy).[2] Cooling freezes the methylene "hinge," reducing the anisotropic displacement parameters (ellipsoids) for a sharper resolution.

  • Resolution Target: 0.8 Å or better.

  • Refinement Check: Monitor the

    
     value.[2] For ureas, 
    
    
    
    is expected.[1][2] If high, check for twinning (common in layered urea structures).[1][2]

Data Interpretation: The Supramolecular Synthon

When analyzing your X-ray data, look for the Graph Set patterns. This is the "fingerprint" of your urea's performance.

Common Motifs in Benzyl-Ureas[1][2][4][5]

HBonding Urea1 Urea Molecule A (Donor) Motif R2,2(8) Dimer (8-membered ring) Urea1->Motif NH...O=C Urea2 Urea Molecule B (Acceptor) Urea2->Motif C=O...HN Tape C(4) Infinite Tape (Linear Chain) Motif->Tape Steric Bulk Forces Transition

Figure 2: The structural logic of Urea self-assembly.[1][2] Benzyl-ureas often transition from Dimers to Tapes depending on the substitution pattern on the phenyl ring.

  • 
     Dimer:  Two molecules face-to-face. Common in unsubstituted benzyl urea.[2][3]
    
  • 
     Tape:  Molecules align head-to-tail.[1][2] This occurs when the benzyl ring has bulky substituents (e.g., -OMe, -Cl) that sterically hinder dimer formation.[1][2]
    
    • Significance: "Tape" structures often correlate with higher solubility because the lattice energy is lower than the tightly interlocked dimers.

References

  • Etter, M. C. (1990).[1][2][3] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.[1][2] Link[1][2]

  • Cusack, M., et al. (2010).[1][2] "Crystallographic analysis of N-benzylurea derivatives: The effect of the methylene spacer." CrystEngComm, 12, 368-375.[1][2]

  • Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[2] (Authoritative text on graph sets and packing).

  • Cambridge Structural Database (CSD). "Refcode: BZUREA (N-Benzylurea)".[1][2] Link

  • Glover, S. A. (2024).[1][2] "Conformational analysis of N-alkoxy-N-chloroureas." Journal of Chemistry and Technologies, 32(1).[1] (Recent data on urea bond lengths).

Sources

Safety Operating Guide

1-Benzyl-1-methylurea Proper Disposal Procedures

[1]

Executive Summary & Chemical Identification

This guide provides an authoritative protocol for the disposal of 1-Benzyl-1-methylurea , a substituted urea derivative commonly used as an intermediate in organic synthesis. While often classified as non-hazardous for transport, its nitrogen-rich structure and potential biological activity require strict adherence to incineration protocols to prevent environmental accumulation.

Crucial Identification Data:

Parameter Specification
Chemical Name 1-Benzyl-1-methylurea
CAS Number 73355-62-1
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Physical State White Crystalline Solid
Melting Point 131–133 °C

| Solubility | Soluble in organic solvents (DMSO, Methanol); Low water solubility |[1][2][3]

Hazard Profile & Safety Pre-requisites

Before initiating disposal, you must validate the safety of the handling environment.[4] Although 1-Benzyl-1-methylurea is not P-listed or U-listed under RCRA (40 CFR § 261.33), it should be treated as a Chemical Irritant and potential aquatic toxin due to its structural class.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentRationale
Eyes ANSI Z87.1 Safety GogglesPrevents corneal damage from crystalline dust.
Skin Nitrile Gloves (Min 0.11mm)Urea derivatives can permeate skin; nitrile offers broad resistance.
Body Lab Coat (Buttoned)Prevents particulate accumulation on street clothes.
Respiratory N95 Mask or Fume HoodRequired if generating dust; prevents inhalation of particulates.
Incompatibility Warning

DANGER: Do NOT mix 1-Benzyl-1-methylurea with strong oxidizing agents (e.g., Nitric Acid, Perchlorates, Permanganates).

  • Mechanism: Urea derivatives can undergo N-oxidation or oxidative cleavage, potentially releasing heat and toxic nitrogen oxide (NOx) gases.

  • Action: Segregate strictly from Oxidizer waste streams.

Waste Characterization & Regulatory Status

Proper characterization dictates the disposal route.

  • RCRA Status: Non-Listed.[3] It does not carry a specific EPA waste code (e.g., U- or P-codes).

  • Characteristic Hazards: It typically does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Waste Classification: Non-Regulated Chemical Waste (unless mixed with hazardous solvents).

  • Recommended Disposal Method: High-Temperature Incineration with NOx scrubbing.

Why Incineration? Landfilling urea derivatives is discouraged because they can degrade into ammonia or nitrate species, contributing to groundwater eutrophication. Incineration ensures complete thermal decomposition into CO₂, H₂O, and N₂.

Operational Disposal Protocol

Follow this self-validating workflow to ensure compliance and safety.

Step 1: Waste Segregation

Isolate the chemical from other waste streams.

  • Solid Waste: If the material is a pure solid or absorbed on silica/paper, place it in a dedicated "Solid Organic Waste" container.

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, DCM), dispose of it in the container matching the solvent's hazard class (e.g., "Halogenated Organic" or "Non-Halogenated Organic").

Step 2: Packaging
  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (min 2 mil thickness) or a screw-top wide-mouth jar.

  • Secondary Containment: If bagging, place the sealed bag inside the laboratory's main solid waste drum/pail.

  • Solvent Debris: Contaminated weigh boats, pipettes, and gloves should be treated as solid hazardous waste.

Step 3: Labeling

Affix a hazardous waste tag with the following specific details.[5] Do not use generic terms like "Waste."

  • Constituents: "1-Benzyl-1-methylurea (100%)" or "Trace 1-Benzyl-1-methylurea in Silica Gel".

  • Hazard Checkbox: Mark "Toxic" or "Irritant" (even if non-regulated, this alerts downstream handlers).

  • pH: N/A (for solids).

Step 4: Handover

Coordinate with your facility's EHS department for pickup. Ensure the container lid is fully secured before transport.[6]

Visual Workflows

Figure 1: Waste Classification & Disposal Logic

This diagram illustrates the decision-making process for disposing of 1-Benzyl-1-methylurea based on its physical state and purity.

DisposalLogicStartStart: 1-Benzyl-1-methylurea WasteStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidPureCheckIs it Pure?Solid->PureCheckSolventCheckSolvent Type?Liquid->SolventCheckSolidBinSolid Organic Waste Bin(Tag: Non-Regulated)PureCheck->SolidBinYes (Pure/Debris)HaloBinHalogenated Waste Carboy(e.g., DCM, Chloroform)SolventCheck->HaloBinHalogenatedNonHaloBinNon-Halogenated Waste Carboy(e.g., Acetone, DMSO)SolventCheck->NonHaloBinNon-Halogenated

Caption: Decision tree for segregating 1-Benzyl-1-methylurea waste based on physical state and solvent matrix.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it > 100g?)Spill->AssessMinorMinor Spill (<100g)Assess->MinorNoMajorMajor Spill (>100g)Assess->MajorYesPPEDon PPE:Gloves, Goggles, N95Minor->PPEEvacuateEvacuate Area &Call EHSMajor->EvacuateCleanSweep/Scoop intoWaste ContainerPPE->CleanWipeWipe Area withSoap & WaterClean->WipeDisposeLabel & Disposeas Solid WasteWipe->Dispose

Caption: Step-by-step spill response logic ensuring personnel safety and proper containment.

Emergency Procedures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[3] Remove contaminated clothing.[7][8]

  • Eye Contact: Flush eyes with water for at least 15 minutes. Lift eyelids to ensure coverage.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

References

  • McGill University. (2016). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas. eScholarship@McGill. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Urea Derivatives and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Part 261).[9][10] Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and handling protocols for 1-Benzyl-1-methylurea, focusing on the selection and use of Personal Protective Equipment (PPE). The procedures outlined here are designed to ensure both personal safety and experimental integrity. While the toxicological properties of 1-Benzyl-1-methylurea have not been exhaustively investigated, the guidance is predicated on the known hazards of analogous substituted ureas, such as potential skin, eye, and respiratory irritation.[1][2][3]

Foundational Safety: Hazard Assessment

Before any handling of 1-Benzyl-1-methylurea, a thorough understanding of its potential hazards is critical.[4][5] Based on aggregated data for similar compounds like Benzylurea, this chemical should be treated as a hazardous substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.[6][7][8]

Key Precautionary Steps:

  • Review Documentation: Always consult the most current Safety Data Sheet (SDS) for the compound. If an SDS is not available, treat the substance as hazardous.[4][5]

  • Designated Area: All work with 1-Benzyl-1-methylurea should be conducted in a designated area, such as a chemical fume hood, to control exposure.[4][8][9]

  • Emergency Preparedness: Know the location and operation of emergency equipment, including safety showers, eyewash stations, and chemical spill kits, before beginning work.[5][9]

Core PPE Requirements: Your First Line of Defense

Consistent and correct use of PPE is non-negotiable.[10] For 1-Benzyl-1-methylurea, the following baseline PPE is mandatory for all handling procedures.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[11] Gloves must be inspected for tears or punctures before each use.[6][7] Employ proper glove removal technique to avoid contaminating your skin.[6][11] Contaminated gloves should be disposed of immediately as chemical waste.[6][11]

  • Eye and Face Protection: Chemical safety goggles are required to protect against splashes and dust.[11][12] In situations with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to goggles.[13]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing.[4][8] Protective clothing should be laundered separately from personal items.[14]

Operational Protocols and Task-Specific PPE

Different laboratory procedures involving 1-Benzyl-1-methylurea carry varying levels of risk. The following section details step-by-step guidance and the corresponding PPE required for each phase of a typical workflow.

Protocol 1: Weighing and Aliquoting Solid Compound

Handling 1-Benzyl-1-methylurea in its solid form presents a primary risk of inhalation and contamination via fine dust particles.[12]

Methodology:

  • Preparation: Don all core PPE (nitrile gloves, safety goggles, lab coat).

  • Engineering Controls: Conduct all weighing and transfer of the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.[9][11]

  • Handling: Use spatulas and other appropriate tools to minimize direct interaction with the primary container. Avoid any actions that could generate dust, such as vigorous scraping.[8]

  • Respiratory Protection: If the procedure has a high potential for generating dust and engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask) is required.[6][12][15]

  • Cleanup: After weighing, carefully clean all surfaces within the enclosure to remove any residual powder.

Causality: The use of a fume hood or ventilated enclosure is a critical engineering control that captures airborne particles at the source, preventing respiratory exposure.[9] This is the most effective way to mitigate inhalation risks associated with powders.

Protocol 2: Dissolution and Handling of Solutions

Once in solution, the primary risk shifts from inhalation of dust to exposure from splashes and spills.

Methodology:

  • Preparation: Don all core PPE. Ensure safety goggles provide a complete seal around the eyes.

  • Solvent Addition: Add solvent to the solid compound slowly and carefully to prevent splashing. If using a volatile solvent, this must be performed in a chemical fume hood.[4]

  • Mixing: If using a vortexer or shaker, ensure the container is securely capped to prevent leaks.

  • Transfers: When transferring the solution, use appropriate tools like pipettes to maintain control and minimize the risk of spills.[4]

Causality: While the inhalation risk is lower with solutions, the potential for skin and eye contact from splashes is significant. Chemical safety goggles are superior to safety glasses in this scenario as they provide splash protection from all angles.[12]

Data Summary: PPE Selection Guide

For quick reference, the table below summarizes the required PPE for key tasks involving 1-Benzyl-1-methylurea.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Nitrile GlovesSafety GlassesLab CoatNot typically required
Weighing Solid Nitrile GlovesSafety GogglesLab CoatRequired if dust is generated (N95 minimum)[6][12]
Handling Solutions Nitrile GlovesSafety GogglesLab CoatNot required if in fume hood
Spill Cleanup (Solid) Heavy-duty Nitrile GlovesSafety Goggles & Face ShieldLab Coat / ApronRequired (N95 minimum)
Waste Disposal Nitrile GlovesSafety GogglesLab CoatNot typically required

Emergency and Disposal Plans

Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation develops.[3]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][16]

Spill Response

For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a sealed container for disposal.[6][7] For liquid spills, absorb the material with an inert chemical absorbent. In all cases, wear the appropriate PPE, including respiratory protection for solids, and decontaminate the area after cleanup.

Waste Disposal

All 1-Benzyl-1-methylurea waste, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.[4][8]

  • Collect waste in a clearly labeled, sealed, and compatible container.[8]

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][7]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling 1-Benzyl-1-methylurea, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Conclusion Phase cluster_emergency Emergency Protocol prep 1. Review SDS & Assess Risks don_ppe 2. Don Core PPE (Gloves, Goggles, Lab Coat) prep->don_ppe weigh 3. Weigh Solid Compound (In Fume Hood) don_ppe->weigh dissolve 4. Dissolve in Solvent (In Fume Hood) weigh->dissolve reaction 5. Perform Experiment dissolve->reaction dispose 6. Dispose of Waste (Labeled Container) reaction->dispose spill Spill Occurs reaction->spill Potential Incident decon 7. Decontaminate Work Area & Doff PPE dispose->decon spill_ppe Don Additional PPE (Respirator, Face Shield) spill->spill_ppe cleanup Contain & Clean Spill spill_ppe->cleanup cleanup->dispose

Caption: Workflow for handling 1-Benzyl-1-methylurea.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • MATERIAL SAFETY DATA SHEET - n-METHYL UREA. Oxford Lab Fine Chem LLP.
  • General Chemical Safety Guidelines. (2023, November 14). UC San Diego.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. (2025, July 7). Blue Sky.
  • Chemical Safety in Research and Teaching.
  • SAFETY DATA SHEET - Methylurea. (2024, January 30). Fisher Scientific.
  • Safety Data Sheet – Urea. (2025, April 29). Morton Smith-Dawe.
  • Safety Data Sheet - Urea. (2021, June 3). Sanco-Lda.
  • SAFETY D
  • Benzylurea | C8H10N2O | CID 10853. PubChem - NIH.
  • Guidelines for Working With Hazardous Chemicals. (2024, September 17).
  • SAFETY DATA SHEET - Benzylurea. (2025, September 6). Thermo Fisher Scientific.
  • UREA (UREA)
  • Standard Operating Procedure for Urea.
  • Personal Protection for the Applicator and Worker Module.
  • SAFETY DATA SHEET - N-NITROSO-N-METHYLUREA. (2020, November 20). Spectrum Chemical.
  • Safety Data Sheet - Urea. (2020, July 20). Dyno Nobel.
  • N-Methylurea Safety D
  • Material Safety Data Sheet - Methylurea, 97%. (2005, October 3). Cole-Parmer.

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